molecular formula C10H12O3 B181661 3,5-Dimethyl-4-methoxybenzoic acid CAS No. 21553-46-8

3,5-Dimethyl-4-methoxybenzoic acid

Cat. No.: B181661
CAS No.: 21553-46-8
M. Wt: 180.2 g/mol
InChI Key: WXVQURJGDUNJCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxybenzoic acid is a strategically valuable benzoic acid derivative for research and development, primarily serving as a versatile synthetic intermediate in organic and medicinal chemistry. Its structure, featuring methoxy and methyl groups on a benzoic acid backbone, makes it a key building block for constructing more complex molecules, particularly in the synthesis of nitrogen-containing heterocycles that are relevant to drug discovery. Research indicates this compound is a precursor in sophisticated synthetic pathways, such as the Staudinger reaction for the formation of spiro-β-lactams and other azetidinone structures . These β-lactam cores are of continuous interest not only for antibiotic development but also as intermediates for other biologically active compounds and enzyme inhibitors . The compound's utility is further demonstrated in multi-step syntheses where it is functionalized into acid hydrazides and subsequently cyclized to form azetidin-2-ones , a crucial class of four-membered lactams . Researchers value this chemical for its role in exploring new chemical space and developing potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQURJGDUNJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175890
Record name 3,5-Dimethyl-p-anisic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21553-46-8
Record name 4-Methoxy-3,5-dimethylbenzoic acid
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Record name 3,5-Dimethyl-p-anisic acid
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Record name 3,5-Dimethyl-p-anisic acid
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Record name 3,5-dimethyl-p-anisic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethyl-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Properties

This compound, a derivative of benzoic acid, possesses distinct physical characteristics that are crucial for its handling, formulation, and application in scientific research. A summary of its key physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [3][4][5]
Melting Point 191-196 °C[1][4]
Boiling Point 253.02 °C (rough estimate)[3]
Appearance White to light yellow or brown crystalline solid/powder[2]
Solubility Soluble in Methanol
pKa (Predicted) 4.61 ± 0.10
CAS Number 21553-46-8[1][4][6]

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

1. Determination of Melting Point (Capillary Method)

  • Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

  • Apparatus:

    • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle

  • Procedure:

    • A small sample of dry this compound is finely powdered using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result start Start powder Powder the Sample start->powder pack Pack Capillary Tube powder->pack place Place in Apparatus pack->place heat_fast Rapid Heating place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow Near MP observe Observe and Record heat_slow->observe end_point Record Melting Range observe->end_point

Workflow for Melting Point Determination.

References

An In-Depth Technical Guide to 3,5-Dimethyl-4-methoxybenzoic Acid: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-methoxybenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines known properties with data from closely related analogs to offer a thorough analytical and biochemical profile. This guide covers the compound's chemical structure, physicochemical properties, a proposed synthetic route, and predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Furthermore, it explores the potential biological activities by drawing comparisons with structurally similar methoxybenzoic acid derivatives. This document aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,5-dimethyl-p-anisic acid, is a derivative of benzoic acid with two methyl groups and one methoxy group attached to the aromatic ring.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueReference
IUPAC Name 4-methoxy-3,5-dimethylbenzoic acid[1]
Synonyms 3,5-Dimethyl-p-anisic acid[1]
CAS Number 21553-46-8[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white solid
Melting Point 191-195 °C
Solubility Soluble in methanol

Chemical Structure:

Caption: Chemical Structure of this compound.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

G Proposed Synthesis Workflow start 3,5-Dimethyl-4-hydroxybenzoic acid reagents Dimethyl sulfate Sodium hydroxide Methanol/Water start->reagents 1. Dissolution reaction Methylation Reaction reagents->reaction 2. Addition workup Acidification (HCl) Extraction (Ethyl Acetate) Drying (Na2SO4) reaction->workup 3. Quenching & Isolation purification Recrystallization or Column Chromatography workup->purification 4. Purification product This compound purification->product 5. Final Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol for Proposed Synthesis

Materials:

  • 3,5-Dimethyl-4-hydroxybenzoic acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise while stirring. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Analysis

Direct experimental spectroscopic data for this compound is not widely available. Therefore, predicted data based on the analysis of structurally similar compounds is presented below.

Predicted ¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~12-13Singlet (broad)1H
Aromatic-H~7.7Singlet2H
-OCH₃~3.7Singlet3H
-CH₃~2.3Singlet6H

Note: Predicted shifts are based on typical values for benzoic acid derivatives and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~170
C-OCH₃ (Aromatic)~160
C-COOH (Aromatic)~125
C-H (Aromatic)~130
C-CH₃ (Aromatic)~138
-OCH₃~60
-CH₃~16

Note: Predicted shifts are based on typical values for substituted benzoic acids and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1580-1620Medium
C-O (Ether)1250-1300Strong
C-O (Carboxylic Acid)1210-1320Strong
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted m/z Values for Major Fragments in Mass Spectrometry

FragmentProposed StructurePredicted m/z
[M]⁺[C₁₀H₁₂O₃]⁺180
[M-CH₃]⁺[C₉H₉O₃]⁺165
[M-OCH₃]⁺[C₉H₉O₂]⁺149
[M-COOH]⁺[C₉H₁₁O]⁺135

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the biological activities of other methoxybenzoic acid isomers and their derivatives have been investigated, providing insights into the potential therapeutic applications of this class of compounds.[3][4][5] Methoxybenzoic acids have been reported to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.

For instance, certain derivatives of 4-methoxybenzoic acid have been shown to induce apoptosis in cancer cells by targeting cell survival signaling pathways such as the Akt/NF-κB pathway.

G Potential Signaling Pathway Modulation GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene Gene Transcription (Proliferation, Survival) NFkB->Gene Molecule 3,5-Dimethyl-4- methoxybenzoic acid (or derivative) Molecule->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/NF-κB signaling pathway.

Conclusion

This compound is a compound of interest for which a complete experimental profile is not yet publicly available. This guide provides a foundational understanding of its chemical structure, properties, and a proposed synthetic method. The predicted spectroscopic data serves as a reference for its characterization. The exploration of the biological activities of related compounds suggests that this compound and its derivatives may possess therapeutic potential, warranting further investigation. This document is intended to facilitate future research and development efforts involving this molecule.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-methoxybenzoic acid (CAS: 21553-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-methoxybenzoic acid, a substituted benzoic acid derivative. The information presented herein is intended to support research and development activities by providing key data on its physicochemical properties, spectroscopic profile, synthesis, and potential biological activities based on structurally related compounds.

Physicochemical and Spectroscopic Data

Accurate characterization of a compound is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21553-46-8[1][2]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
IUPAC Name 4-methoxy-3,5-dimethylbenzoic acid[1]
Synonyms 3,5-Dimethyl-p-anisic acid[1]
Appearance Solid[2]
Melting Point 191-195 °C

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesSource
FTIR (KBr) Data available, specific peaks not detailed in search results.[1]
Raman Data available, specific peaks not detailed in search results.[1]
¹H NMR Predicted shifts can be inferred from similar structures.N/A
¹³C NMR Predicted shifts can be inferred from similar structures.N/A
Mass Spectrometry Predicted fragmentation pattern can be inferred.N/A

Note: Experimentally determined NMR and Mass Spectrometry data for this specific compound were not available in the search results. The provided information is based on data for structurally similar compounds.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A potential method involves the methylation of a dihydroxybenzoic acid precursor, similar to the synthesis of 3,5-dimethoxybenzoic acid[3].

Proposed Experimental Protocol: Synthesis via Methylation

This protocol is adapted from the synthesis of a structurally related compound and would require optimization for the target molecule.

Materials:

  • 3,5-dihydroxy-4-methylbenzoic acid (starting material)

  • Dimethyl sulfate

  • Potassium carbonate

  • Acetone

  • Sodium hydroxide (30% solution)

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 3,5-dihydroxy-4-methylbenzoic acid in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution at room temperature.

  • Add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

  • Add water and a 30% sodium hydroxide solution to adjust the pH to 14, then heat to hydrolyze any ester byproducts.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6.

  • The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.

G Start 3,5-Dihydroxy-4-methylbenzoic acid Reaction Methylation Start->Reaction Reagents Dimethyl Sulfate, K₂CO₃, Acetone Reagents->Reaction Workup Hydrolysis & Acidification Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Experimental Protocols

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the biological activities of numerous other substituted benzoic acid derivatives have been extensively studied, providing a basis for predicting the potential therapeutic applications of this compound[4][5][6][7][8][9]. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Many benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines[4][5][7]. A common method to assess this is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition Compound This compound Target Putative Kinase Target Compound->Target Inhibition Downstream Downstream Effector Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A hypothetical signaling pathway illustrating potential anticancer mechanism.

Antimicrobial Activity

Substituted benzoic acids are known for their antimicrobial properties[6][8]. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the proposed synthesis and to fully elucidate its biological activity profile.

References

Spectroscopic Profile of 3,5-Dimethyl-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethyl-4-methoxybenzoic acid. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with predicted spectroscopic information to offer a valuable resource for the identification and characterization of this compound. The methodologies presented are based on established protocols for similar aromatic carboxylic acids.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of this compound has been reported.[1] The key absorption bands are indicative of its functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional Group
2950-3100 (broad)O-H stretchCarboxylic Acid
1680-1710C=O stretchCarboxylic Acid
~2960, 2870C-H stretchMethyl groups
~1600, ~1460C=C stretchAromatic ring
~1250C-O stretchAryl ether

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the absence of published experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0-13.0Singlet1HCOOH
~7.7Singlet2HAromatic C-H
~3.7Singlet3HOCH₃
~2.3Singlet6HAr-CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~172C=O
~160Aromatic C-O
~138Aromatic C-CH₃
~130Aromatic C-H
~125Aromatic C-COOH
~60OCH₃
~20Ar-CH₃
Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
180[M]⁺ (Molecular Ion)
165[M - CH₃]⁺
163[M - OH]⁺
137[M - COOH]⁺
122[M - COOH - CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

Infrared (IR) Spectroscopy

Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBR pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 3,5-Dimethyl-4- methoxybenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Peak Assignment) IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,5-Dimethyl-4-methoxybenzoic Acid

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with two methyl groups, a methoxy group, and a carboxylic acid functional group, dictates its physicochemical properties, including its solubility in various organic media. Understanding its solubility is paramount for processes such as purification, crystallization, formulation, and predicting its behavior in various chemical reactions.

Qualitative Solubility Profile

Based on the known solubility of structurally similar compounds like benzoic acid, 4-methoxybenzoic acid, and other substituted benzoic acids, a qualitative solubility profile for this compound can be inferred. The presence of the polar carboxylic acid and methoxy groups suggests some degree of solubility in polar solvents, while the aromatic ring and methyl groups contribute to its affinity for less polar environments.

  • High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, and in alcohols like methanol and ethanol, where hydrogen bonding and dipole-dipole interactions can occur.

  • Moderate Solubility: Likely to be observed in chlorinated solvents like dichloromethane and chloroform.

  • Low to Insoluble: Expected in non-polar hydrocarbon solvents such as toluene and hexane, and in water. The hydrophobic nature of the dimethylated benzene ring is likely to dominate in these solvent systems.

It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This method is based on the principle of achieving thermodynamic equilibrium of a saturated solution, followed by gravimetric analysis to quantify the dissolved solute.[1][2][3][4]

4.1. Materials and Equipment

  • High-purity this compound (>99%)

  • Analytical grade organic solvents

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Glass vials with airtight screw caps

  • Syringe filters with appropriate membrane material (e.g., PTFE for organic solvents)

  • Pipettes and syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding the collection of any solid particles.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to prevent decomposition or sublimation. A vacuum oven can be used for more sensitive compounds or high-boiling point solvents.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

    • Repeat the drying and weighing process until a constant weight is achieved.

4.3. Data Calculation

  • Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dried solute)

  • Mass of the dissolved solute: (Weight of dish + dried solute) - (Weight of empty dish)

  • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

  • Solubility ( g/100 mL solvent): (Mass of dissolved solute / Volume of solvent withdrawn) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium gravimetric method for determining solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess solute to solvent B Seal vial A->B C Equilibrate in thermostatic shaker B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter into pre-weighed dish E->F G Weigh dish with solution F->G H Evaporate solvent G->H I Dry to constant weight H->I J Weigh dish with solute I->J K Calculate Solubility J->K

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute_Polar Polar Groups (-COOH, -OCH3) Solubility Solubility Outcome Solute_Polar->Solubility Increases in polar solvents Solute_Nonpolar Non-polar Groups (Aromatic Ring, -CH3) Solute_Nonpolar->Solubility Increases in non-polar solvents Solvent_Polarity Polarity Solvent_Polarity->Solubility Like dissolves like Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Enhances dissolution of polar groups

Caption: Factors influencing solubility.

References

The Elusive Natural Occurrence of 3,5-Dimethyl-4-methoxybenzoic Acid: A Technical Guide to Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the natural occurrence of 3,5-Dimethyl-4-methoxybenzoic acid reveals a notable absence of documented isolation from plant, fungal, or animal sources in the current scientific literature. While this specific substituted benzoic acid is commercially available as a synthetic compound, its natural biosynthesis and presence remain unconfirmed. This technical guide, therefore, shifts its focus to structurally similar, naturally occurring methoxybenzoic acids to provide researchers, scientists, and drug development professionals with a valuable comparative framework. By examining the natural sources, biosynthesis, and biological activities of these analogs, we can infer potential avenues for future research into the synthesis and application of this compound and its derivatives.

4-Methoxybenzoic Acid (p-Anisic Acid): A Widespread Natural Aromatic

4-Methoxybenzoic acid, commonly known as p-anisic acid, is a well-documented natural product found in a variety of plant species. Its presence contributes to the aromatic profile of these plants and it is recognized for its antiseptic, anti-inflammatory, and antioxidant properties.[1]

Natural Sources and Quantitative Data

The concentration of 4-methoxybenzoic acid varies depending on the plant species, geographical location, and cultivation methods.[1] The following table summarizes the quantitative data available in the literature.

Natural SourcePlant PartCompoundConcentrationAnalytical Method
Vanilla planifolia (Vanilla)Cured Beansp-Hydroxybenzoic acid0.38 ± 0.05 g/100 g dry matterHPLC
Foeniculum vulgare (Fennel)SeedBenzaldehyde, 4-methoxy-**8.01% of methanolic extractGC-MS
Rosaceae Family Plants***Leafp-Anisic acid0.334–3.442 mg/g dry weightNot Specified
Pimpinella anisum (Anise)Seed4-(β-d-glucopyranosyloxy) benzoic acid****--
A precursor in the biosynthesis of 4-methoxybenzoic acid.
[1]**A related compound, not 4-methoxybenzoic acid itself.
[1]***Specific species not detailed.
[1]****A glycoside of a related benzoic acid.[1]
Experimental Protocols

This protocol outlines a general procedure for the ultrasonic-assisted extraction of phenolic compounds, including 4-methoxybenzoic acid, from plant sources.[1]

Objective: To extract 4-methoxybenzoic acid and other phenolic compounds from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., anise or fennel seeds)

  • 70-80% aqueous ethanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the dried and finely powdered plant material.

  • Extraction:

    • Place the powdered sample in a flask and add a suitable volume of 70-80% ethanol to cover the material completely.

    • Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature.

  • Separation:

    • Centrifuge the mixture to pellet the solid plant material.

    • Decant the supernatant.

  • Concentration:

    • Filter the supernatant to remove any remaining fine particles.

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Further Purification (Optional): The crude extract can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate 4-methoxybenzoic acid.

Objective: To quantify the amount of 4-methoxybenzoic acid in a plant extract.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure 4-methoxybenzoic acid of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dissolve a known amount of the plant extract in the mobile phase and inject it into the HPLC system.

  • Quantification: Determine the peak area corresponding to 4-methoxybenzoic acid in the sample chromatogram and use the calibration curve to calculate its concentration.[1]

Biosynthesis and Biological Activity

4-Methoxybenzoic acid is synthesized in plants via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[1] Derivatives of 4-methoxybenzoic acid have shown potential as anticancer agents by targeting cell survival pathways, such as the Akt/NFκB signaling pathway.[2]

Biosynthesis of 4-Methoxybenzoic Acid Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid Phenylalanine ammonia-lyase p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Cinnamate 4-hydroxylase p_Anisic_acid 4-Methoxybenzoic acid p_Coumaric_acid->p_Anisic_acid Methylation & Oxidation Steps

Caption: Biosynthetic pathway of 4-Methoxybenzoic acid in plants.

3,5-Dimethoxybenzoic Acid: A Phenolic Compound with Diverse Activities

3,5-Dimethoxybenzoic acid is another naturally occurring phenolic compound that has been a subject of scientific interest due to its potential biological activities, including antifungal and anti-inflammatory properties.[3]

Synthesis and Purification

While found in nature, 3,5-Dimethoxybenzoic acid is often synthesized for research and commercial purposes through the methylation of 3,5-dihydroxybenzoic acid.[3]

Reaction: Methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.[3]

Materials:

  • 3,5-dihydroxybenzoic acid

  • Acetone

  • Potassium carbonate

  • Dimethyl sulfate

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 3,5-dihydroxybenzoic acid in acetone in a reaction flask.

  • Add potassium carbonate to the solution.

  • Add dimethyl sulfate dropwise to the mixture.

  • Reflux the reaction mixture overnight at 55°C.

  • Concentrate the mixture under reduced pressure to remove acetone.

  • Add water and adjust the pH to 14 with 30% sodium hydroxide solution.

  • Heat the mixture at 75°C for 4 hours.

  • Cool the reaction mixture and acidify to a pH of approximately 6 with concentrated hydrochloric acid to precipitate the product.[3]

Synthesis of 3,5-Dimethoxybenzoic Acid 3,5-dihydroxybenzoic acid 3,5-dihydroxybenzoic acid Methylation Methylation (Dimethyl sulfate, Potassium carbonate) 3,5-dihydroxybenzoic acid->Methylation Hydrolysis Hydrolysis (NaOH) Methylation->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification 3,5-Dimethoxybenzoic acid 3,5-Dimethoxybenzoic acid Acidification->3,5-Dimethoxybenzoic acid

Caption: General workflow for the synthesis of 3,5-Dimethoxybenzoic Acid.

3,5-Dibromo-4-methoxybenzoic Acid: A Marine Natural Product

3,5-Dibromo-4-methoxybenzoic acid is a halogenated benzoic acid derivative that has been isolated from marine sponges, such as those of the Amphimedon and Psammaplysilla genera.[4] The presence of bromine atoms imparts unique physicochemical properties and potential bioactivities.

Synthesis Protocol

This compound can be synthesized in the laboratory via the direct bromination of 4-methoxybenzoic acid.[4]

Reaction: Bromination of 4-methoxybenzoic acid using tetrabutylammonium tribromide.[4]

Materials:

  • 4-methoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Potassium phosphate (K₃PO₄)

  • Acetonitrile (MeCN)

  • 15% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium carbonate (Na₂CO₃)

  • Pentane/Ethyl acetate (95:5)

Procedure:

  • To a microwave vial, add 4-methoxybenzoic acid, K₃PO₄, and Bu₄NBr₃.

  • Add acetonitrile and cap the vial.

  • Stir the reaction mixture at 100°C for 6 hours.

  • Cool the mixture and quench the reaction with aqueous Na₂S₂O₃ and Na₂CO₃.

  • Extract the aqueous phase with a pentane/ethyl acetate mixture.[4]

Conclusion

While the natural occurrence of this compound remains to be established, the study of its structurally related analogs provides a solid foundation for understanding the potential sources, isolation techniques, and biological activities of substituted benzoic acids. The information presented on 4-methoxybenzoic acid, 3,5-dimethoxybenzoic acid, and 3,5-dibromo-4-methoxybenzoic acid offers valuable insights for researchers in natural product chemistry and drug discovery. Further investigation into the microbial or endophytic synthesis of this compound could be a promising avenue for future research.

References

The Multifaceted Biological Activities of Methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzoic acid derivatives, a versatile class of organic compounds, have garnered significant attention in the scientific community for their wide spectrum of biological activities. The position of the methoxy group on the benzoic acid ring profoundly influences the physicochemical properties and, consequently, the therapeutic potential of these molecules. This technical guide provides an in-depth overview of the core biological activities of methoxybenzoic acid derivatives, with a focus on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support ongoing research and drug development endeavors.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of methoxybenzoic acid derivatives is intrinsically linked to the isomeric position of the methoxy group (ortho-, meta-, or para-) and the nature of other substitutions on the aromatic ring. The following tables provide a structured summary of quantitative data from various studies, offering a comparative perspective on their potency.

Antioxidant Activity

The antioxidant capacity of methoxybenzoic acid derivatives is often assessed by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency.

Compound/DerivativeAssayIC50 ValueReference
4-Methoxybenzoic acidDPPH Radical Scavenging> 100 µM
Ascorbic Acid (Standard)DPPH Radical Scavenging15.8 ± 0.5 µM
Ascorbic Acid (Standard)ABTS Radical Scavenging8.2 ± 0.3 µM
2,3-dihydroxy-4-methoxybenzoic acidDPPH Radical ScavengingPotent activity reported[1]

Note: Data on the direct antioxidant activity of ortho- and meta-methoxybenzoic acid isomers is limited in the reviewed literature. The antioxidant potential is generally attributed to the presence and position of hydroxyl and methoxy groups.

Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciens55[2]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciens45[2]
N-(4-methoxybenzyl)oleamideE. coli, A. tumefaciens55[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus ATCC 6538, B. subtilis ATCC 6683125[2]
Amoxicillin-p-methoxybenzoic acid (hybrid molecule)In vivo antibacterial activity (ED50)13.2496 µg/ml[3][4]
Anticancer and Cytotoxic Activity

The cytotoxic effects of methoxybenzoic acid derivatives against various cancer cell lines are evaluated by their IC50 values, representing the concentration required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)LNCaP (Prostate)~15[2]
Tetrazole based isoxazoline derivative (4h)A549 (Lung)1.51[2]
Tetrazole based isoxazoline derivative (4i)A549 (Lung)1.49[2]
4-Phenoxyquinoline derivative (47)HT-29 (Colon), H460 (Lung), A549 (Lung), MKN-45 (Gastric)0.08, 0.14, 0.11, 0.031[2]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)15.6[5]

Note: Direct comparative cytotoxic data for the three parent methoxybenzoic acid isomers is limited. However, their derivatives have demonstrated significant anticancer potential.

Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often evaluated in vivo using models like the carrageenan-induced paw edema assay.

Compound/DerivativeAssay% Inhibition of Edema (at 100 mg/kg)Reference
N-substituted 2-hydroxymethylbenzamide (3d)Carrageenan-induced paw edema52.1[6]
N-substituted 2-hydroxymethylbenzamide (3e)Carrageenan-induced paw edema45.1[6]
Indomethacin (Standard)Carrageenan-induced paw edema56.3[6]

Experimental Protocols: Methodologies for Key Experiments

To ensure the reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture:

    • In a 96-well microplate, add a specific volume of the DPPH stock solution to varying concentrations of the test compound.

    • A control well should contain the DPPH solution with the solvent used to dissolve the test compound.

    • A blank well should contain the solvent only.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Signaling Pathways and Experimental Workflows

Phenolic compounds, including methoxybenzoic acid derivatives, are known to exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most critical pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Methoxybenzoic acid derivatives may inhibit this pathway, leading to their anti-inflammatory effects.

Caption: Putative inhibition of the NF-κB signaling pathway by methoxybenzoic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Certain derivatives of methoxybenzoic acid have been shown to modulate this pathway, contributing to their anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth\nFactor Growth Factor Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_n ERK ERK->ERK_n Translocation Methoxybenzoic\nAcid Derivative Methoxybenzoic Acid Derivative Methoxybenzoic\nAcid Derivative->Raf Inhibition Transcription\nFactors Transcription Factors ERK_n->Transcription\nFactors Activation Gene\nExpression Gene Expression Transcription\nFactors->Gene\nExpression Regulation of Proliferation, Apoptosis

Caption: Potential modulation of the MAPK signaling pathway by methoxybenzoic acid derivatives.

Experimental Workflow: MTT Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of methoxybenzoic acid derivatives using the MTT assay.

MTT_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate for 24h (adhesion) Cell_Seeding->Incubation_1 Compound_Treatment Treat with Methoxybenzoic Acid Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent Incubation_3->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

Methoxybenzoic acid derivatives represent a promising class of compounds with a diverse range of biological activities. The position of the methoxy group and other substituents on the benzene ring are critical determinants of their therapeutic potential. This guide has provided a consolidated overview of their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers insights into their potential mechanisms of action. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dimethyl-4-methoxybenzoic acid (CAS No. 21553-46-8), a compound often utilized in chemical synthesis and research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Signal Word: Danger or Warning[2]

Hazard Pictograms:

alt text
alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 21553-46-8
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to brown crystalline solid
Melting Point 191-195 °C
Boiling Point No data available
Solubility Soluble in methanol
pKa 4.61 ± 0.10 (Predicted)

Toxicological Data

Route of ExposureGHS CategoryToxicological Endpoint
Oral3 or 4Toxic or harmful if swallowed[1][2]
Dermal4Harmful in contact with skin[1]
Inhalation4Harmful if inhaled[1]

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Risk Assessment and Control Workflow

The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling Procedure cluster_emergency Emergency Preparedness start Start: Handling 3,5-Dimethyl-4- methoxybenzoic acid identify_hazards Identify Hazards (Toxicity, Irritation, Dust Explosion) start->identify_hazards evaluate_exposure Evaluate Exposure Potential (Quantity, Duration, Procedure) identify_hazards->evaluate_exposure assess_risk Assess Risk Level (High, Medium, Low) evaluate_exposure->assess_risk engineering_controls Implement Engineering Controls (Fume Hood, Ventilated Enclosure) assess_risk->engineering_controls High/Medium Risk emergency_procedures Emergency Procedures (Spill, Exposure) assess_risk->emergency_procedures admin_controls Implement Administrative Controls (SOPs, Training) engineering_controls->admin_controls ppe Select and Use Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) admin_controls->ppe conduct_work Conduct Work Following Protocols ppe->conduct_work decontamination Decontaminate Work Area and Equipment conduct_work->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal

Caption: Risk assessment and control workflow for handling this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood or if dust is generated.
Weighing and Transferring Protocol

Objective: To safely weigh and transfer solid this compound.

Methodology:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Don all required PPE.

    • Clean the balance and surrounding work area.

  • Procedure:

    • Place the analytical balance inside the fume hood or in a ventilated enclosure.

    • Use a tared weigh boat or glassine paper.

    • Carefully scoop the desired amount of the compound onto the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight.

    • To transfer, gently tap the weigh boat to pour the solid into the receiving vessel. A powder funnel may be used for narrow-mouthed containers.

    • If any residue remains on the weigh boat, it can be rinsed into the vessel with a small amount of a compatible solvent.

  • Post-Procedure:

    • Clean the spatula and any other utensils used.

    • Wipe down the balance and the work surface inside the fume hood.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.

Spill Cleanup Protocol

Objective: To safely clean up a spill of solid this compound.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Evacuate the area if the spill is large or if there is a risk of airborne dust.

    • If safe to do so, eliminate all ignition sources.

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with a neutralizing agent for acids, such as sodium bicarbonate, starting from the outside and working inwards.

    • Gently sweep the mixture into a designated, labeled waste container. Avoid generating dust.

    • For any remaining residue, wet a cloth or paper towel with a suitable solvent (e.g., methanol) and wipe the area clean. Place the contaminated cleaning materials into the waste container.

  • Decontamination:

    • Decontaminate the area of the spill with soap and water.

    • Properly dispose of all contaminated materials as hazardous waste.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

AspectGuideline
Suitable Extinguishing Media Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Specific Hazards May emit toxic fumes under fire conditions.
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Logical Relationships and Workflows

The following diagram illustrates the decision-making process for handling an accidental exposure to this compound.

ExposureResponse cluster_exposure Accidental Exposure Occurs cluster_assessment Initial Assessment cluster_action First Aid Actions cluster_medical Medical Attention exposure Exposure to 3,5-Dimethyl-4- methoxybenzoic acid route Identify Route of Exposure exposure->route eye_contact Eye Contact: Flush with water for 15 min route->eye_contact Eye skin_contact Skin Contact: Wash with soap and water for 15 min route->skin_contact Skin inhalation Inhalation: Move to fresh air route->inhalation Inhalation ingestion Ingestion: Rinse mouth, Do NOT induce vomiting route->ingestion Ingestion severity Assess Severity seek_medical Seek Immediate Medical Attention severity->seek_medical Any severity eye_contact->severity skin_contact->severity inhalation->severity ingestion->severity

Caption: Decision-making workflow for an accidental exposure event.

References

3,5-Dimethyl-4-methoxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 3,5-Dimethyl-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental protocols, and relevant biological pathways associated with this compound. The data and methodologies presented are intended to support research and development activities involving this compound.

Core Physicochemical Properties

This compound, also known as 3,5-Dimethyl-p-anisic acid, is a substituted benzoic acid derivative.[1] Its core quantitative data are summarized below.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₃[1][2][3]
Molecular Weight 180.20 g/mol [1]
CAS Number 21553-46-8[1][2][3]
EC Number 244-441-9[1]
Melting Point 191-195 °C
IUPAC Name 4-methoxy-3,5-dimethylbenzoic acid[1][3]
SMILES COc1c(C)cc(cc1C)C(O)=O
InChI Key WXVQURJGDUNJCS-UHFFFAOYSA-N[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of benzoic acid derivatives are crucial for reproducible research. The following sections provide example protocols that can be adapted for this compound.

Synthesis Protocol: Electrophilic Bromination of 4-Methoxybenzoic Acid

This protocol describes the synthesis of a related compound, 3,5-Dibromo-4-methoxybenzoic acid, from 4-methoxybenzoic acid. It illustrates a common electrophilic substitution reaction on a similar scaffold.[4]

Materials:

  • 4-methoxybenzoic acid

  • Glacial acetic acid

  • Bromine

  • Anhydrous iron(III) bromide (FeBr₃)

  • 10% Sodium thiosulfate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.[4]

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[4]

  • From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the reaction mixture while stirring at room temperature.[4]

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[4]

  • Quench excess bromine by adding a 10% sodium thiosulfate solution until the orange color dissipates.[4]

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water.[4]

  • Purify the crude product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool to crystallize, then collect the pure crystals by vacuum filtration.[4]

  • Dry the final product under a vacuum.[4]

Analytical Protocol: Purity Assessment by Acid-Base Titration

Acid-base titration is a straightforward and cost-effective method for determining the purity of a bulk acidic compound like this compound.[5]

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (neutralized)

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh approximately 200-300 mg of the this compound sample.[5]

  • Dissolve the sample in 50 mL of neutralized ethanol.[5]

  • Add 2-3 drops of phenolphthalein indicator to the solution.[5]

  • Titrate the solution with a standardized 0.1 M NaOH solution until a persistent faint pink color is observed, indicating the endpoint.[5]

  • Record the volume of the NaOH titrant used.

  • Calculate the assay content based on the molecular weight of the analyte and the volume and concentration of the titrant.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental procedures is essential for clarity and understanding. Derivatives of methoxybenzoic acid have been noted for their biological activities, including potential anticancer effects through the inhibition of cell survival pathways.[6]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization start Starting Materials (e.g., 4-methoxybenzoic acid) reaction Chemical Reaction (e.g., Electrophilic Substitution) start->reaction Reagents (Br₂, FeBr₃) quench Quenching reaction->quench Crude Product filtration1 Filtration quench->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Final Filtration recrystallization->filtration2 drying Drying filtration2->drying product Pure Product drying->product analysis Purity (Titration, HPLC) Structure (NMR, MS) product->analysis

Caption: General workflow for chemical synthesis, purification, and analysis.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Akt Akt RTK->Akt Activates IkB IκB Akt->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation HMBME Methoxybenzoic Acid Derivative (Inhibitor) HMBME->Akt Inhibits Genes Anti-apoptotic Genes NFkB_nuc->Genes Promotes Transcription

Caption: Inhibition of the Akt/NF-κB cell survival pathway by a methoxybenzoic acid derivative.[6]

References

Potential Therapeutic Applications of Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse therapeutic applications of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives serve as a versatile scaffold in medicinal chemistry, leading to a broad spectrum of pharmacological activities. This document details their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Areas and Mechanisms of Action

Benzoic acid derivatives have demonstrated efficacy in a multitude of therapeutic areas, attributable to their ability to interact with a wide range of biological targets. The structural modifications on the benzene ring and the carboxylic acid moiety significantly influence their pharmacological properties.[1]

Anticancer Applications

Benzoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[2][3][4][5][6] Certain derivatives function as histone deacetylase (HDAC) inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells.[7] Others act on specific signaling pathways crucial for cancer progression, such as those involving receptor tyrosine kinases.[8] Marketed drugs like Bexarotene and Tamibarotene, which are derivatives of benzoic acid, are used in the treatment of various cancers.[3][9]

Key Mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives, particularly those with hydroxyl groups, can inhibit HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This results in the upregulation of tumor suppressor genes like p21 and the induction of apoptosis.[4][7][8][10][11][12]

  • Retinoid X Receptor (RXR) Agonism: Bexarotene, a synthetic retinoid derivative of benzoic acid, selectively activates retinoid X receptors (RXRs). This activation modulates gene expression related to cell growth, differentiation, and apoptosis, proving effective in the treatment of cutaneous T-cell lymphoma.[9][13][14][15][16][17]

  • Retinoic Acid Receptor (RAR) Agonism: Tamibarotene, another retinoid-like benzoic acid derivative, is a specific agonist for retinoic acid receptors alpha and beta. In acute promyelocytic leukemia (APL), it promotes the degradation of the PML-RARα fusion protein, leading to the differentiation of leukemic cells.[1][3][18][19][20]

Antimicrobial Applications

The antimicrobial properties of benzoic acid and its derivatives have been long recognized and are utilized in various applications, from food preservation to pharmaceuticals.[21][22][23] Their mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[21][23] The effectiveness of these derivatives is influenced by the type and position of substituents on the benzoic acid ring.[24]

Key Mechanisms:

  • Disruption of pH Homeostasis: Benzoic acid can penetrate microbial cells and acidify the cytoplasm, disrupting metabolic processes and inhibiting growth.[21][23]

  • Enzyme Inhibition: Certain derivatives can inhibit key microbial enzymes, interfering with essential metabolic pathways.[22]

Anti-inflammatory Applications

A prominent class of anti-inflammatory drugs, the salicylates, are derivatives of benzoic acid. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[25] This inhibition helps to reduce pain, fever, and inflammation.

Key Mechanisms:

  • Cyclooxygenase (COX) Inhibition: Salicylates, such as aspirin, inhibit both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[26][27][28][29][30] Some newer derivatives show selectivity for COX-2, which is associated with a more favorable gastrointestinal side effect profile.[26][27][28]

Neuroprotective Applications

Recent research has highlighted the potential of benzoic acid derivatives in the treatment of neurodegenerative diseases.[14] One promising target is the striatal-enriched protein tyrosine phosphatase (STEP), an enzyme that plays a role in synaptic dysfunction.[6][31][32] Inhibition of STEP has been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease.[14][31]

Key Mechanisms:

  • STEP Inhibition: By inhibiting STEP, certain benzoic acid derivatives can prevent the dephosphorylation of key synaptic proteins, thereby protecting against synaptic dysfunction and neuronal cell death.[6][31][32][33]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of various benzoic acid derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

Compound Class/NameCell LineActivity MetricValueReference(s)
Quinazolinone DerivativesMCF-7IC50100 µM/ml[31]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancerIC5017.84 µM[31]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivativesMCF-7, HCT-116IC5015.6 - 18.7 µM[31]
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivativesHuman colorectal cancerIC504.53 - 5.85 µM[31]
Benzoic AcidHeLa, HUH7, MG63, A673, CRM612IC5085.54 - 670.6 µg/ml[14]

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

Compound Class/NameMicroorganismActivity MetricValueReference(s)
2-chlorobenzoic acid derivative (Compound 6)E. colipMIC2.27 µM/ml[24]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)S. aureus ATCC 6538MIC125 µg/mL[1]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)B. subtilis ATCC 6683MIC125 µg/mL[1]
Benzoic acidE. coli O157MIC1 mg/mL[34]
2-hydroxybenzoic acidE. coli O157MIC1 mg/mL[34]
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative (Compound 24)S. aureusMIC0.5 µg/mL[2]
Sorbic acid amide derivative (a7)B. subtilisMIC0.17 mM[18]
Sorbic acid amide derivative (a7)S. aureusMIC0.50 mM[18]

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound Class/NameTargetActivity MetricValueReference(s)
Benzoate-derived compoundCOX-2Selectivity Index3.46[35]
1,5-diarylpyrazoles-urea hybrid (PYZ16)COX-2IC500.52 µM[17][23]
AspirinCOX-2IC505.35 µM[29]
N,N-diethyl-3-(4-hydroxy-3,5-dimethylphenyl)acrylamide (NHC24)COX-2IC501.09 ± 0.09 µM[23]
EtoricoxibCOX-1IC5012.1 ± 2.5 µM

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic potential of benzoic acid derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

HDAC_Inhibition_Pathway HDACi Benzoic Acid Derivative (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, RUNX3) HDAC->NonHistone Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin GeneExpression Altered Gene Expression NonHistone->GeneExpression Acetylation->Histones Acetylation->NonHistone Chromatin->GeneExpression p21 p21 Upregulation GeneExpression->p21 ApoptosisGenes Pro-apoptotic Gene Upregulation (e.g., Bim) GeneExpression->ApoptosisGenes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ApoptosisGenes->Apoptosis COX_Inhibition_Pathway Salicylates Salicylates (Benzoic Acid Derivatives) COX1 COX-1 Salicylates->COX1 Inhibits COX2 COX-2 (Inducible) Salicylates->COX2 Inhibits Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation STEP_Inhibition_Pathway STEP_Inhibitor Benzoic Acid Derivative (STEP Inhibitor) STEP STEP (PTP) STEP_Inhibitor->STEP Inhibits Neuroprotection Neuroprotection STEP_Inhibitor->Neuroprotection Synaptic_Substrates Synaptic Substrates (e.g., GluN2B, Fyn) STEP->Synaptic_Substrates Dephosphorylates Dephosphorylation Dephosphorylation STEP->Dephosphorylation Receptor_Internalization NMDA/AMPA Receptor Internalization Dephosphorylation->Receptor_Internalization Synaptic_Dysfunction Synaptic Dysfunction Receptor_Internalization->Synaptic_Dysfunction Neurodegeneration Neurodegeneration Synaptic_Dysfunction->Neurodegeneration Anticancer_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Benzoic Acid Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structure Elucidation (NMR, MS, HPLC) Purification->Characterization MTT_Assay Cytotoxicity Screening (MTT Assay) Characterization->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism_Assay Mechanism of Action Assays (e.g., HDAC, Kinase) IC50->Mechanism_Assay Animal_Model Tumor Xenograft Animal Model Mechanism_Assay->Animal_Model Efficacy Evaluate Antitumor Efficacy Animal_Model->Efficacy Toxicity Assess Toxicity Animal_Model->Toxicity Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Synthesis Synthesis of Benzoic Acid Derivatives Purification Purification Synthesis->Purification Characterization Structure Confirmation Purification->Characterization Disk_Diffusion Disk Diffusion Assay Characterization->Disk_Diffusion Zone_of_Inhibition Measure Zone of Inhibition Disk_Diffusion->Zone_of_Inhibition Broth_Dilution Broth Microdilution Assay Zone_of_Inhibition->Broth_Dilution Active Compounds MIC Determine MIC Broth_Dilution->MIC MBC Determine MBC MIC->MBC

References

Methodological & Application

Synthesis of 3,5-Dimethyl-4-methoxybenzoic acid from 3,5-dimethyl-p-anisic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of 3,5-Dimethyl-4-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3,5-dimethyl-p-anisic acid, is a substituted benzoic acid derivative.[1][2] Such compounds are valuable intermediates in organic synthesis and can serve as building blocks in the development of novel pharmaceutical agents. The structural nomenclature should be clarified: p-anisic acid refers to 4-methoxybenzoic acid, and "3,5-dimethyl" specifies the substitution pattern on the benzene ring.[1][2] Therefore, 3,5-dimethyl-p-anisic acid and this compound are synonyms for the same molecule.

This document outlines a reliable two-step laboratory procedure for the synthesis of this compound starting from a plausible and commercially available precursor, 3,5-dimethylphenol. The synthesis involves the methylation of the phenolic hydroxyl group to form 3,5-dimethylanisole, followed by electrophilic formylation and subsequent oxidation to yield the target carboxylic acid.

Overall Reaction Scheme

The synthetic pathway from 3,5-dimethylphenol to this compound is illustrated below:

Step 1: Methylation of 3,5-Dimethylphenol

(Image of the chemical reaction: 3,5-dimethylphenol reacts with dimethyl sulfate in the presence of a base to form 3,5-dimethylanisole)

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylanisole

(Image of the chemical reaction: 3,5-dimethylanisole reacts with a Vilsmeier reagent to form 3,5-dimethyl-4-methoxybenzaldehyde)

Step 3: Oxidation of 3,5-dimethyl-4-methoxybenzaldehyde

(Image of the chemical reaction: 3,5-dimethyl-4-methoxybenzaldehyde is oxidized to this compound)

Experimental Protocols

Materials and Equipment

  • Reagents: 3,5-dimethylphenol, dimethyl sulfate, potassium carbonate, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), potassium permanganate (KMnO₄), acetone, diethyl ether, ethyl acetate, hexane, hydrochloric acid (HCl), sodium hydroxide (NaOH), sodium bisulfite, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel, standard glassware.

Protocol 1: Synthesis of 3,5-Dimethylanisole (Intermediate)

This procedure is adapted from standard Williamson ether synthesis methodologies.[3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethylphenol (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (22.6 g, 163.7 mmol) to 100 mL of acetone.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (9.3 mL, 12.3 g, 97.5 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: 10% ethyl acetate in hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting oil in 100 mL of diethyl ether. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,5-dimethylanisole as a liquid. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This part of the synthesis involves a Vilsmeier-Haack formylation followed by oxidation.

Part A: Synthesis of 3,5-Dimethyl-4-methoxybenzaldehyde

  • Vilsmeier Reagent Formation: In a three-necked flask cooled in an ice bath, add N,N-dimethylformamide (DMF) (12.0 mL, 155 mmol). Slowly add phosphorus oxychloride (POCl₃) (7.2 mL, 77.5 mmol) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Addition of Anisole: Add a solution of 3,5-dimethylanisole (7.0 g, 51.4 mmol) in 15 mL of DMF dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours.

  • Hydrolysis: Cool the mixture in an ice bath and slowly pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of solid sodium carbonate until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 3,5-dimethyl-4-methoxybenzaldehyde.

Part B: Oxidation to this compound

  • Reaction Setup: Dissolve the crude aldehyde from the previous step in 100 mL of acetone in a 500 mL flask and cool in an ice bath.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄) (9.7 g, 61.4 mmol) in 150 mL of water. Add this solution dropwise to the stirred aldehyde solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The purple color of the permanganate should disappear, and a brown precipitate of MnO₂ will form.

  • Work-up: Add a saturated solution of sodium bisulfite to quench any excess KMnO₄ and dissolve the MnO₂ precipitate.

  • Isolation: Remove the acetone using a rotary evaporator. Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl to a pH of ~2.

  • Purification: The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,5-DimethylphenolStarting MaterialC₈H₁₀O122.1661-64220
3,5-DimethylanisoleIntermediateC₉H₁₂O136.19-193[4]
3,5-Dimethyl-4-methoxybenzaldehydeIntermediateC₁₀H₁₂O₂164.2065-68-
This compoundFinal ProductC₁₀H₁₂O₃180.20[1]190-194[5]-

Table 2: Typical Reaction Parameters and Expected Yields

Reaction StepKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1. Methylation 3,5-Dimethylphenol, Dimethyl Sulfate, K₂CO₃Acetone4-6Reflux85-95
2. Formylation 3,5-Dimethylanisole, POCl₃, DMFDMF2-360-7070-80
3. Oxidation 3,5-Dimethyl-4-methoxybenzaldehyde, KMnO₄Acetone2-40 to RT75-85
Overall Yield ----50-65

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Methylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation 3_5_Dimethylphenol 3,5-Dimethylphenol Reaction1 React with Dimethyl Sulfate & K2CO3 in Acetone 3_5_Dimethylphenol->Reaction1 Workup1 Filter, Evaporate, Extract with Ether Reaction1->Workup1 Intermediate1 3,5-Dimethylanisole Workup1->Intermediate1 Reaction2 React with Vilsmeier Reagent (POCl3/DMF) Intermediate1->Reaction2 Workup2 Hydrolyze with Ice, Neutralize & Extract Reaction2->Workup2 Intermediate2 3,5-Dimethyl-4-methoxybenzaldehyde Workup2->Intermediate2 Reaction3 Oxidize with KMnO4 in Acetone Intermediate2->Reaction3 Workup3 Quench, Acidify, Filter Reaction3->Workup3 Final_Product This compound Workup3->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Identification of 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the analytical identification and characterization of 3,5-Dimethyl-4-methoxybenzoic acid (CAS No: 21553-46-8). The methodologies outlined are essential for quality control, purity assessment, and characterization in research and drug development settings. The protocols cover High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and identification, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation.

Compound Information

  • IUPAC Name: 4-methoxy-3,5-dimethylbenzoic acid

  • Synonyms: 3,5-Dimethyl-p-anisic acid

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Melting Point: 194°C[1]

  • Appearance: Crystalline Powder[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity and quantifying this compound. A reverse-phase method is typically employed.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: The following conditions are based on methods for structurally similar benzoic acid derivatives and should be optimized for your specific instrumentation.[2][3]

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time Approximately 10 minutes
Data Presentation

Table 1: Expected HPLC Performance Data

ParameterExpected Value
Retention Time (t_R_) ~ 4.5 - 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Note: These are typical expected values and should be experimentally determined during method validation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard (1 mg/mL stock) Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample (~0.1 mg/mL) Prep_Sample->Filter HPLC_System Equilibrate HPLC System with Mobile Phase Filter->HPLC_System Inject Inject Sample/Standard (10 µL) HPLC_System->Inject Separate Isocratic Elution (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify and Assess Purity Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying this compound and for the identification and quantification of volatile and semi-volatile impurities. Derivatization is typically required to increase the volatility of the acidic analyte.

Experimental Protocol

Instrumentation: A standard GC-MS system.

Derivatization (Methylation):

  • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Add 2-3 drops of concentrated sulfuric acid.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature and add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex and centrifuge. The upper hexane layer containing the methyl ester derivative is collected for analysis.[4]

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temp: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
Injector Temperature 250°C
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Scan Mode Full scan (m/z 50-550)
Data Presentation

Table 2: Expected GC-MS Data (for the methyl ester derivative)

ParameterExpected Value
Retention Time (t_R_) ~ 10 - 15 min (dependent on the exact temperature program)
Molecular Ion (M+) m/z 194 (corresponding to C₁₁H₁₄O₃)
Key Fragment Ions m/z 179 ([M-CH₃]⁺), m/z 163 ([M-OCH₃]⁺), m/z 135 ([M-COOCH₃]⁺)

Note: Fragmentation patterns are predicted and should be confirmed with a reference standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Methanol Derivatize Derivatize with H₂SO₄ (Methylation) Dissolve->Derivatize Extract Liquid-Liquid Extraction with Hexane Derivatize->Extract Inject Inject Hexane Layer Extract->Inject Separate GC Separation (DB-5MS Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-550) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Mass_Spectrum Extract Mass Spectrum of Target Peak TIC->Mass_Spectrum Identify Identify by Fragmentation & Library Search Mass_Spectrum->Identify

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is definitive for the structural elucidation of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic-H ~ 7.8Singlet2H2 x Ar-H (ortho to COOH)
Methoxy-H ~ 3.7Singlet3H-OCH₃
Methyl-H ~ 2.3Singlet6H2 x Ar-CH₃
Carboxylic-H > 10.0 (broad)Singlet1H-COOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl-C ~ 172-COOH
Aromatic-C (ipso) ~ 160C-OCH₃
Aromatic-C (ortho) ~ 138C-CH₃
Aromatic-CH ~ 130CH (ortho to COOH)
Aromatic-C (ipso) ~ 125C-COOH
Methoxy-C ~ 60-OCH₃
Methyl-C ~ 16-CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid (-COOH)
~ 2950C-H stretch (aliphatic)Methyl (-CH₃)
~ 1680C=O stretchCarboxylic Acid (-COOH)
~ 1600, 1450C=C stretch (aromatic)Benzene Ring
~ 1250C-O stretch (asymmetric)Aryl-alkyl ether (-O-CH₃)
~ 1050C-O stretch (symmetric)Aryl-alkyl ether (-O-CH₃)

Spectroscopic Analysis Workflow Diagram

Spectro_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis Sample 3,5-Dimethyl-4- methoxybenzoic Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare as KBr Pellet or use ATR Sample->Prep_IR Acquire_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze Chemical Shifts, Multiplicity, Integration Acquire_NMR->Analyze_NMR Structure_Elucidate Confirm Covalent Structure Analyze_NMR->Structure_Elucidate Final_ID Final Structural Confirmation Structure_Elucidate->Final_ID Acquire_IR Acquire IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acquire_IR Analyze_IR Identify Characteristic Absorption Bands Acquire_IR->Analyze_IR Functional_Groups Confirm Functional Groups Analyze_IR->Functional_Groups Functional_Groups->Final_ID

Caption: Workflow for spectroscopic identification.

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of 3,5-Dimethyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectrum analysis of 3,5-Dimethyl-4-methoxybenzoic acid. It includes a predicted data table for proton chemical shifts, a comprehensive experimental protocol for spectrum acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This guide is intended to support researchers in the identification and characterization of this and structurally related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aromatic, methoxy, methyl, and carboxylic acid protons. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic (Ar-H)~7.70Singlet2H
Methoxy (-OCH₃)~3.85Singlet3H
Methyl (Ar-CH₃)~2.30Singlet6H

Note: Predicted chemical shifts are based on typical ranges for similar functional groups and may vary depending on the solvent and concentration used. The carboxylic acid proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.[1][2][3] Aromatic protons typically resonate between 6.5 and 8.0 ppm.[4] Protons of a methoxy group on an aromatic ring are expected in the 3.5-5.5 ppm range, while benzylic methyl protons usually appear between 2.0-3.0 ppm.[4][5]

Visualization of Structure and Workflow

To aid in the analysis, the following diagrams illustrate the chemical structure with proton assignments and the general workflow for NMR analysis.

Caption: Structure of this compound with key protons colored.

G Figure 2: Workflow for ¹H NMR Spectrum Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-25 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS), if required B->C D Transfer solution to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Fourier Transform G->H I Phase and baseline correction H->I J Calibrate chemical shifts (reference to TMS or solvent peak) I->J K Integrate signals and analyze multiplicities J->K L Assign peaks to protons K->L

Caption: Experimental workflow from sample preparation to data analysis.

Experimental Protocol

This section details the standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

3.1. Materials and Equipment

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane (TMS)) (optional)

  • 5 mm NMR tubes of good quality

  • Pasteur pipette

  • Vial for dissolving the sample

  • NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation [6][7][8][9]

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial. For routine ¹H NMR, this amount provides excellent signal-to-noise in a short time.[6]

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. Chloroform-d is a common choice for many organic molecules. If the compound has poor solubility in CDCl₃, DMSO-d₆ can be used.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton plug in the Pasteur pipette while transferring it to the NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is needed, a small amount of an internal standard like TMS can be added. Many commercially available deuterated solvents already contain TMS. Alternatively, the residual solvent peak can be used as a secondary reference.[6]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.

3.3. Data Acquisition

  • Instrument Setup: Insert the capped NMR tube into the spinner turbine and place it into the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability. The field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set up a standard ¹H NMR experiment. Typical parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Run Experiment: Start the acquisition. The Free Induction Decay (FID) signal will be collected.

3.4. Data Processing

  • Fourier Transform (FT): The raw FID data is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing: Adjust the phase of the spectrum so that all peaks are upright and have a flat baseline at their base.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift (x-axis). If TMS was used, set its signal to 0.00 ppm. If not, reference the spectrum to the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak. The relative integration values correspond to the ratio of protons giving rise to each signal. Set the integration of a known signal (e.g., the 2H aromatic peak) to its correct value to determine the relative integrals of other signals.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, etc.), and integration for each signal. Compare the experimental data with the predicted values and known chemical shift ranges to assign each peak to the corresponding protons in the molecule.

References

Application Notes and Protocols for FTIR Spectroscopy of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of organic compounds, including substituted benzoic acids. This versatile method provides valuable information about the molecular structure, functional groups, and the influence of substituents on the vibrational modes of the molecule. In the context of drug development and materials science, FTIR spectroscopy serves as a rapid and non-destructive tool for compound identification, purity assessment, and studying intermolecular interactions.

This document provides a detailed overview of the application of FTIR spectroscopy for the analysis of substituted benzoic acids. It includes a summary of characteristic vibrational frequencies, the effects of substituents on these frequencies, and detailed experimental protocols for sample preparation and analysis.

Principles of FTIR Spectroscopy of Benzoic Acids

The infrared spectrum of a substituted benzoic acid is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent of these are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups of the carboxylic acid moiety, as well as vibrations associated with the aromatic ring.

Key Vibrational Modes:

  • O-H Stretching: The O-H stretching vibration of the carboxylic acid group gives rise to a very broad and intense absorption band, typically in the range of 3300-2500 cm⁻¹[1][2]. The significant broadening of this peak is a result of strong intermolecular hydrogen bonding between the carboxylic acid dimers.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most characteristic and intense bands in the spectrum of benzoic acids. For aromatic carboxylic acids, this peak generally appears in the region of 1710-1680 cm⁻¹[3][4]. The position of this band is sensitive to the electronic effects of substituents on the benzene ring.

  • C-O Stretching and O-H Bending: The C-O stretching vibration is typically observed between 1320 and 1210 cm⁻¹[1][3][4]. The in-plane O-H bending (or wagging) vibration produces a broad band in the 960-900 cm⁻¹ region[1][4].

  • Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations result in several bands of variable intensity in the 1600-1450 cm⁻¹ range[1].

Influence of Substituents on Vibrational Frequencies

The position and nature of substituents on the benzene ring of benzoic acid can significantly influence the vibrational frequencies of the carboxylic acid group, particularly the C=O stretching frequency. These shifts can be rationalized by considering the electronic effects (inductive and resonance) of the substituents.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) are electron-withdrawing. They increase the double bond character of the C=O bond through inductive and/or resonance effects. This strengthening of the C=O bond leads to an increase in the vibrational frequency, causing a shift to higher wavenumbers.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They decrease the double bond character of the C=O bond, weakening it and causing a shift in the absorption to lower wavenumbers.

The position of the substituent (ortho, meta, or para) also plays a crucial role. Ortho substituents can introduce steric effects and the possibility of intramolecular hydrogen bonding, which can lead to more complex spectral changes.

Data Presentation: Vibrational Frequencies of Substituted Benzoic Acids

The following tables summarize the characteristic C=O and O-H stretching frequencies for a selection of substituted benzoic acids. These values are compiled from various spectroscopic databases and research articles and may vary slightly depending on the sample preparation method and the physical state of the sample (solid-state interactions can influence peak positions).

SubstituentPositionC=O Stretching Frequency (cm⁻¹)O-H Stretching Frequency (cm⁻¹)
-H-~1685~3000-2500 (broad)
-NO₂para~1700~3100-2800 (broad)
-Clpara~1690~3100-2800 (broad)
-CH₃para~1680~3000-2500 (broad)
-OCH₃para~1677~3000-2500 (broad)
-NO₂ortho~1710~3200-2500 (broad)
-NO₂meta~1720~3100-2800 (broad)

Note: The O-H stretching frequencies are presented as a broad range due to the nature of hydrogen bonding.

Experimental Protocols

Accurate and reproducible FTIR spectra are highly dependent on proper sample preparation. For solid samples like substituted benzoic acids, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) spectroscopy.

Protocol 1: KBr Pellet Method

This traditional method involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent pellet.

Materials:

  • Substituted benzoic acid sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Grinding: Place approximately 1-2 mg of the benzoic acid sample into a clean, dry agate mortar. Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample spectrum, acquire a background spectrum using a pure KBr pellet or with the sample chamber empty.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern and rapid technique that requires minimal to no sample preparation. The solid sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Materials:

  • Substituted benzoic acid sample

  • FTIR spectrometer equipped with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: With the clean, dry ATR crystal, collect a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid benzoic acid sample directly onto the center of the ATR crystal.

  • Applying Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.

Data Interpretation and Visualization

The interpretation of FTIR spectra involves the assignment of observed absorption bands to specific vibrational modes. The following diagrams illustrate the logical workflow for FTIR analysis and the relationship between substituent effects and vibrational frequency shifts.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation KBr KBr Pellet Method Background Background Spectrum Collection KBr->Background Place KBr pellet ATR ATR Method ATR->Background Clean ATR crystal Sample Sample Spectrum Collection Background->Sample Introduce sample Assign Peak Assignment Sample->Assign Obtain spectrum Compare Comparison with Reference Spectra Assign->Compare Report Final Report Compare->Report

Caption: Experimental workflow for FTIR analysis of substituted benzoic acids.

substituent_effects cluster_substituent Substituent Type cluster_effect Electronic Effect on C=O Bond cluster_shift Shift in C=O Frequency EDG Electron Donating Group (EDG) Weaken Decreased double bond character EDG->Weaken EWG Electron Withdrawing Group (EWG) Strengthen Increased double bond character EWG->Strengthen Low_freq Lower Wavenumber (Red Shift) Weaken->Low_freq High_freq Higher Wavenumber (Blue Shift) Strengthen->High_freq

Caption: Influence of substituents on the C=O stretching frequency.

Conclusion

FTIR spectroscopy is an indispensable technique for the characterization of substituted benzoic acids. By understanding the characteristic vibrational frequencies and the influence of substituents, researchers can gain significant insights into the molecular structure and properties of these compounds. The detailed protocols provided herein offer a practical guide for obtaining high-quality FTIR spectra, facilitating reliable analysis in research, development, and quality control settings.

References

Application Notes and Protocols: 3,5-Dimethyl-4-methoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-methoxybenzoic acid, also known as 3,5-dimethyl-p-anisic acid, is a substituted aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₃.[1][2] Its structure, featuring a methoxy group and two methyl groups on the benzene ring, provides a unique scaffold for the synthesis of a variety of organic molecules. The presence of the carboxylic acid functional group allows for common transformations such as esterification and amidation, making it a valuable building block in medicinal chemistry and drug discovery. While extensive research on this specific molecule is still emerging, its structural similarity to other substituted benzoic acids suggests its potential in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Application Notes

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Its derivatives can be explored for various therapeutic applications, drawing parallels from structurally related compounds that have shown promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.

Synthesis of Potential Anticancer Agents

Derivatives of substituted benzoic acids have shown significant promise as anticancer agents by targeting various signaling pathways involved in cancer cell proliferation and survival. Amide derivatives of this compound can be synthesized to explore their potential as kinase inhibitors or as agents that disrupt other critical cellular processes.

For instance, structurally similar benzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in the progression of certain cancers. The synthesis of a library of amides from this compound could lead to the discovery of novel FGFR1 inhibitors.

Furthermore, some benzoic acid derivatives have been identified as inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. By synthesizing and screening derivatives of this compound, new BRD4 inhibitors could be developed for cancer therapy.

Development of Novel Anti-inflammatory Agents

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted benzoic acid derivatives have been explored for their anti-inflammatory properties. The core structure of this compound can be incorporated into larger molecules designed to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. Ester and amide derivatives can be synthesized to modulate the compound's physicochemical properties and enhance its anti-inflammatory activity.

Experimental Protocols

The following are detailed protocols for two fundamental transformations of this compound: esterification and amidation. These methods can be adapted to synthesize a wide range of derivatives for biological screening.

Protocol 1: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

  • To the stirred solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time may vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure ester.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines the synthesis of an amide derivative from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • To the stirred solution, add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation

The following tables summarize the biological activities of compounds structurally related to derivatives of this compound. This data can serve as a benchmark for newly synthesized compounds.

Disclaimer: The following data is for structurally related compounds and not for derivatives of this compound itself. It is provided for comparative purposes to guide research efforts.

Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide DerivativesFGFR1NCI-H520 (NSCLC)1.36 ± 0.27[3]
NCI-H1581 (NSCLC)1.25 ± 0.23[3]
3,5-Dimethylisoxazole-Pyridone DerivativesBRD4MV4-11 (Leukemia)0.12 - 0.32[4]
3,5-Dimethylisoxazole DerivativesBRD4(1)-0.027[5]
BRD4(2)-0.180[5]
MV4-11 (Leukemia)0.09[5]

NSCLC: Non-Small Cell Lung Cancer

Table 2: Enzyme Inhibitory Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassEnzymeInhibition TypeKᵢ (µM)IC₅₀ (µM)Reference
Hydroxyl substituted benzoic/cinnamic acid derivativesTyrosinaseNoncompetitive11 - 1305.7 - 23.8[6]
Benzoic acidTyrosinaseCompetitive-119[7]
Thiosemicarbazones of 4-hydroxy-3,5-dimethoxy benzaldehydeAcetylcholinesterase-0.051 - 0.278-[8]
Carbonic Anhydrase I-0.060 - 0.300-[8]
Carbonic Anhydrase II-0.064 - 0.308-[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway that can be targeted by derivatives of this compound.

experimental_workflow start 3,5-Dimethyl- 4-methoxybenzoic acid reaction Esterification or Amidation start->reaction purification Purification (Chromatography/ Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Screening (e.g., Anticancer, Anti-inflammatory) characterization->bioassay data Data Analysis (IC50, Ki) bioassay->data

General workflow for synthesis and screening.

fgfr1_pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds PLCg PLCγ FGFR1->PLCg Activates RAS RAS FGFR1->RAS Derivative 3,5-Dimethyl-4-methoxy- benzoic acid Derivative Derivative->FGFR1 Inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

FGFR1 signaling pathway and potential inhibition.

References

Anwendungshinweise und Protokolle: Derivatisierung von 3,5-Dimethyl-4-methoxybenzoesäure für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Betreff: Strategien zur Derivatisierung von 3,5-Dimethyl-4-methoxybenzoesäure zur Entwicklung potenzieller therapeutischer Wirkstoffe.

Einleitung

3,5-Dimethyl-4-methoxybenzoesäure ist ein substituiertes Benzoesäurederivat, das als vielseitiges Grundgerüst für die Synthese neuer Moleküle in der medizinischen Chemie dient. Die Substitution am aromatischen Ring mit zwei Methylgruppen und einer Methoxygruppe verleiht dem Molekül spezifische sterische und elektronische Eigenschaften, die für die Interaktion mit biologischen Zielstrukturen von Bedeutung sein können. Durch die Derivatisierung der Carbonsäuregruppe zu Estern, Amiden und anderen funktionellen Gruppen können die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Verbindungen gezielt moduliert werden.

Diese Anwendungshinweise bieten einen Überblick über mögliche Derivatisierungsstrategien für 3,5-Dimethyl-4-methoxybenzoesäure und stellen Protokolle für die Synthese von Amid- und Esterderivaten bereit. Aufgrund der begrenzten Verfügbarkeit von publizierten Daten zur biologischen Aktivität von direkten Derivaten der 3,5-Dimethyl-4-methoxybenzoesäure werden in diesem Dokument zur Veranschaulichung Daten von strukturell eng verwandten Analoga präsentiert. Diese Analoga deuten auf ein potenzielles Wirkspektrum in den Bereichen Onkologie, antimikrobielle und entzündungshemmende Therapien hin.

Potenzielle therapeutische Anwendungen

Basierend auf der biologischen Aktivität von strukturverwandten Methoxybenzoesäurederivaten können für die Derivate der 3,5-Dimethyl-4-methoxybenzoesäure folgende therapeutische Anwendungen in Betracht gezogen werden:

  • Antikrebs-Wirkstoffe: Benzoesäurederivate sind in zahlreichen Krebsmedikamenten zu finden. Die Derivatisierung kann auf die Hemmung von Enzymen wie Histon-Deacetylasen (HDACs) oder auf die Störung von Signalwegen, die für das Krebswachstum essentiell sind, abzielen.

  • Antimikrobielle Wirkstoffe: Die Modifikation des Benzoesäure-Grundgerüsts hat zur Entwicklung von Verbindungen mit antibakterieller und antimykotischer Wirkung geführt.

  • Entzündungshemmende Wirkstoffe: Chronische Entzündungen sind an der Pathogenese vieler Krankheiten beteiligt. Benzoesäurederivate wurden auf ihre Fähigkeit untersucht, wichtige Entzündungsmediatoren zu hemmen.

Strategien zur Derivatisierung

Die Carbonsäurefunktion der 3,5-Dimethyl-4-methoxybenzoesäure ist der primäre Angriffspunkt für die Derivatisierung. Die gängigsten Methoden sind die Bildung von Amiden und Estern.

3.1. Amidsynthese

Die Amidbindung ist eine in vielen Pharmazeutika vorkommende funktionelle Gruppe, die zur Stabilität und zur Fähigkeit, Wasserstoffbrückenbindungen mit biologischen Zielmolekülen einzugehen, beiträgt. Die Synthese von Amiden aus 3,5-Dimethyl-4-methoxybenzoesäure erfolgt typischerweise über die Aktivierung der Carbonsäure, z.B. durch Umwandlung in ein Säurechlorid, gefolgt von der Reaktion mit einem primären oder sekundären Amin.

3.2. Estersynthese

Ester werden häufig als Prodrugs eingesetzt, um die Löslichkeit und Bioverfügbarkeit von Wirkstoffen zu verbessern. Die Veresterung von 3,5-Dimethyl-4-methoxybenzoesäure kann unter Säurekatalyse mit einem entsprechenden Alkohol (Fischer-Veresterung) oder über das Säurechlorid-Intermediat erfolgen.

Quantitative Daten zur biologischen Aktivität (Strukturanaloga)

Die folgende Tabelle fasst die quantitative biologische Aktivität von strukturell verwandten Methoxybenzoesäure-Derivaten zusammen, um das Potenzial von Derivaten der 3,5-Dimethyl-4-methoxybenzoesäure zu illustrieren.

VerbindungsklasseSpezifisches DerivatZiel / KrebszelllinieBiologische Aktivität (IC₅₀ in µM)
Amide Amid basierend auf Trimethoxyphenyl (TMP)-Einheit (Verbindung 6a)HepG2 (Leberkrebs)0.65
Amide Amid basierend auf Trimethoxyphenyl (TMP)-Einheit (Verbindung 6b)HepG2 (Leberkrebs)0.92
Ester Dihydroartemisinin-Ester von 3,4,5-Trimethoxyzimtsäure (Ester S5)A549 (Lungenkrebs)0.50
Ester Dihydroartemisinin-Ester von 3,4,5-Trimethoxyzimtsäure (Ester S5)MDA-MB-435s (Melanom)5.33
Ester Ester von 2',5'-Dimethoxychalcon (Ester S8)MCF-7 (Brustkrebs)6.4

Hinweis: Die Daten stammen aus Studien mit Analoga und dienen der Veranschaulichung des potenziellen Wirkprofils. Für direkte Derivate der 3,5-Dimethyl-4-methoxybenzoesäure sind spezifische Testungen erforderlich.

Experimentelle Protokolle

5.1. Protokoll 1: Synthese von 3,5-Dimethyl-4-methoxybenzoylchlorid

Dieses Protokoll beschreibt die Umwandlung von 3,5-Dimethyl-4-methoxybenzoesäure in das reaktivere Säurechlorid, welches ein Schlüsselintermediat für die Synthese von Amiden und Estern ist.

Materialien:

  • 3,5-Dimethyl-4-methoxybenzoesäure

  • Thionylchlorid (SOCl₂)

  • N,N-Dimethylformamid (DMF, katalytische Menge)

  • Wasserfreies Toluol

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Rotationsverdampfer

Durchführung:

  • In einem trockenen Rundkolben wird 3,5-Dimethyl-4-methoxybenzoesäure vorgelegt.

  • Unter einem Abzug wird vorsichtig ein Überschuss an Thionylchlorid (typischerweise 2-3 Äquivalente) zugegeben.

  • Eine katalytische Menge (1-2 Tropfen) DMF wird hinzugefügt.

  • Die Reaktionsmischung wird bei Raumtemperatur gerührt. Eine Gasentwicklung (HCl und SO₂) sollte zu beobachten sein.

  • Nach Abklingen der initialen Gasentwicklung wird die Mischung für 1-3 Stunden unter Rückfluss erhitzt, bis die Gasentwicklung aufhört.

  • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt.

  • Überschüssiges Thionylchlorid wird am Rotationsverdampfer entfernt.

  • Zur vollständigen Entfernung von Thionylchlorid-Resten wird wasserfreies Toluol zugegeben und erneut am Rotationsverdampfer eingeengt.

  • Das resultierende 3,5-Dimethyl-4-methoxybenzoylchlorid wird typischerweise ohne weitere Aufreinigung im nächsten Schritt verwendet.

5.2. Protokoll 2: Synthese von 3,5-Dimethyl-4-methoxybenzoesäureamiden

Dieses Protokoll beschreibt die allgemeine Synthese von Amiden aus 3,5-Dimethyl-4-methoxybenzoylchlorid und einem primären oder sekundären Amin.

Materialien:

  • 3,5-Dimethyl-4-methoxybenzoylchlorid

  • Primäres oder sekundäres Amin (z.B. Anilin, Benzylamin)

  • Wasserfreies aprotisches Lösungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Base (z.B. Triethylamin, Pyridin)

  • Rundkolben, Magnetrührer, Tropftrichter, Eisbad

Durchführung:

  • In einem Rundkolben werden das Amin (1,0 Äquivalente) und die Base (1,2 Äquivalente) im wasserfreien Lösungsmittel gelöst.

  • Die Lösung wird unter Rühren in einem Eisbad auf 0 °C abgekühlt.

  • 3,5-Dimethyl-4-methoxybenzoylchlorid (1,0-1,1 Äquivalente) wird in einer minimalen Menge desselben wasserfreien Lösungsmittels gelöst und in einen Tropftrichter gegeben.

  • Die Lösung des Säurechlorids wird unter kräftigem Rühren über 15-30 Minuten zur gekühlten Aminlösung getropft.

  • Nach beendeter Zugabe lässt man die Reaktionsmischung auf Raumtemperatur erwärmen und rührt für weitere 1-4 Stunden.

  • Die Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständigem Umsatz wird die Reaktionsmischung mit Wasser oder einer verdünnten Säurelösung gewaschen, um überschüssige Base und Salze zu entfernen.

  • Die organische Phase wird abgetrennt, über einem Trockenmittel (z.B. Na₂SO₄ oder MgSO₄) getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

5.3. Protokoll 3: Synthese von 3,5-Dimethyl-4-methoxybenzoesäureestern (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 3,5-Dimethyl-4-methoxybenzoesäure mit einem Alkohol.

Materialien:

  • 3,5-Dimethyl-4-methoxybenzoesäure

  • Alkohol (z.B. Methanol, Ethanol; im Überschuss als Lösungsmittel)

  • Starke Säure als Katalysator (z.B. konzentrierte Schwefelsäure, HCl-Gas)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

Durchführung:

  • 3,5-Dimethyl-4-methoxybenzoesäure wird im gewünschten Alkohol gelöst oder suspendiert.

  • Eine katalytische Menge einer starken Säure (z.B. einige Tropfen konz. H₂SO₄) wird zugegeben.

  • Die Mischung wird unter Rückfluss erhitzt, bis die Reaktion vollständig ist (Verfolgung mittels DC).

  • Die Reaktionsmischung wird abgekühlt und der überschüssige Alkohol am Rotationsverdampfer entfernt.

  • Der Rückstand wird in einem organischen Lösungsmittel wie Ethylacetat aufgenommen.

  • Die organische Phase wird mit einer gesättigten wässrigen NaHCO₃-Lösung und anschließend mit Sole gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Destillation gereinigt.

Visualisierungen

Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und einen potenziellen Signalweg.

G cluster_0 Synthese von Amiden und Estern Start 3,5-Dimethyl-4- methoxybenzoesäure SCl Umsetzung mit Thionylchlorid (SOCl₂) Start->SCl Aktivierung Ester_Fischer Fischer-Veresterung (Alkohol, H⁺) Start->Ester_Fischer Direkte Veresterung Amid Reaktion mit prim./sek. Amin SCl->Amid Acylierung Ester_SCl Reaktion mit Alkohol SCl->Ester_SCl Acylierung Produkt_Amid Amid-Derivat Amid->Produkt_Amid Produkt_Ester Ester-Derivat Ester_SCl->Produkt_Ester Ester_Fischer->Produkt_Ester

Abbildung 1: Allgemeiner Arbeitsablauf zur Synthese von Amid- und Esterderivaten.

G cluster_1 Biologische Testung Derivat Synthetisiertes Derivat Zellkultur Inkubation mit Krebszelllinien Derivat->Zellkultur MTT MTT-Assay zur Zellviabilität Zellkultur->MTT Daten Bestimmung der IC₅₀-Werte MTT->Daten

Abbildung 2: Vereinfachter Arbeitsablauf für die In-vitro-Zytotoxizitätstestung.

G cluster_2 Potenzieller Signalweg (Apoptose-Induktion) Derivat Benzoesäure- Derivat Zelle Krebszelle Derivat->Zelle Mito Mitochondrium Zelle->Mito Stress-Signal Casp9 Caspase-9 Aktivierung Mito->Casp9 Casp3 Caspase-3 Aktivierung Casp9->Casp3 Apoptose Apoptose (Zelltod) Casp3->Apoptose

Abbildung 3: Hypothetischer Signalweg der durch Derivate induzierten Apoptose.

Schlussfolgerung

3,5-Dimethyl-4-methoxybenzoesäure stellt ein vielversprechendes Ausgangsmaterial für die Entwicklung neuer Wirkstoffkandidaten dar. Die vorgestellten Protokolle zur Synthese von Amiden und Estern sind robuste und vielseitige Methoden, um Bibliotheken von Derivaten für das biologische Screening zu erstellen. Obwohl direkte biologische Daten für Derivate dieser spezifischen Säure rar sind, deuten die Aktivitäten von strukturverwandten Analoga auf ein hohes Potenzial in der Onkologie und bei Infektionskrankheiten hin. Weitere Forschung ist erforderlich, um die Struktur-Wirkungs-Beziehungen zu optimieren und die zugrundeliegenden Wirkmechanismen aufzuklären.

Application Notes and Protocols for the Synthesis of Aromatic Methyl Methoxycarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of aromatic methyl methoxycarboxylates, a class of compounds with significant applications in the pharmaceutical and chemical industries. The following sections outline various synthetic strategies, present key reaction data in a comparative format, and offer step-by-step experimental procedures.

Synthetic Strategies Overview

Several effective methods exist for the synthesis of aromatic methyl methoxycarboxylates. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The primary strategies covered in this document include:

  • Alkylation of Aromatic Hydroxycarboxylic Acids: A classical approach involving the simultaneous or sequential methylation of the hydroxyl and carboxyl functional groups of a hydroxybenzoic acid derivative.

  • Palladium-Catalyzed Methoxycarbonylation of Aryl Halides: A modern and versatile method that introduces a methoxycarbonyl group into an aromatic ring using a palladium catalyst and carbon monoxide.

  • Carboxylation of Methoxyaromatics followed by Esterification: This two-step process involves the introduction of a carboxylic acid group onto a methoxy-substituted aromatic compound, followed by esterification to the methyl ester.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from representative experimental protocols for the synthesis of various aromatic methyl methoxycarboxylates. This allows for a direct comparison of reaction conditions and yields across different methods.

Starting MaterialProductMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Salicylic acid2-Methoxy methyl benzoateAlkylationDimethyl sulfate, Potassium carbonateAcetone50-6012-48-[1]
3-Hydroxy-4-methylbenzoic acidMethyl 3-methoxy-4-methylbenzoateAlkylationDimethyl sulphate, Potassium hydroxideWater403.5-[2]
2-Methoxy-5-chlorobenzoic acid methyl ester2-Methoxy-5-sulfamoylbenzoic acid methyl esterSulfamoylationSodium aminosulfinate, Cuprous bromideTetrahydrofuran501096.55[3]
Aryl halidesAromatic estersPd-catalyzed CarbonylationPalladium catalyst----[4]
Aryl bromidesActive estersPd-catalyzed AlkoxycarbonylationPalladium catalyst---Good to excellent[5]
2-MethoxybenzoateMethyl 5-formyl-2-methoxybenzoateFormylationUrotropine, Methanesulfonic acid-801685.1[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy Methyl Benzoate via Alkylation of Salicylic Acid

This protocol describes the methylation of salicylic acid using dimethyl sulfate to yield 2-methoxy methyl benzoate.[1]

Materials:

  • Salicylic acid

  • Potassium carbonate

  • Dimethyl sulfate

  • Acetone

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a reaction vessel, add salicylic acid, potassium carbonate, and acetone.

  • Heat the mixture to 50-60 °C.

  • Slowly add dimethyl sulfate dropwise to the reaction mixture.

  • Allow the reaction to proceed for 1-5 hours.

  • Supplement the reaction with additional potassium carbonate and dimethyl sulfate and continue reacting for another 12-48 hours.

  • After the reaction is complete, evaporate approximately 60% of the solvent.

  • Cool the mixture to 20 °C and add water.

  • Filter the mixture and extract the filtrate with dichloromethane.

  • Concentrate the organic extract to obtain 2-methoxy methyl benzoate.

Protocol 2: Palladium-Catalyzed Methoxycarbonylation of Aryl Halides

This protocol provides a general method for the synthesis of aromatic methyl methoxycarboxylates from aryl halides using a palladium catalyst.[4][6]

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Immobilized palladium metal-containing magnetic nanoparticles (ImmPd(0)-MNPs))[6]

  • Carbon monoxide source (e.g., Mo(CO)6)[6]

  • Methanol

  • Base (e.g., a non-nucleophilic base)

  • Solvent (e.g., a polar aprotic solvent)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium catalyst, and a suitable solvent.

  • Add the base and methanol to the mixture.

  • Introduce the carbon monoxide source.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate is then worked up by extraction and purified by chromatography or distillation to yield the aromatic methyl methoxycarboxylate.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and a simplified reaction pathway for the synthesis of aromatic methyl methoxycarboxylates.

experimental_workflow cluster_prep Reaction Setup A Starting Materials (e.g., Aryl Halide, Alcohol) D Reaction (Heating & Stirring) A->D B Catalyst & Base B->D C Solvent C->D E Work-up (Extraction, Washing) D->E F Purification (Chromatography, Distillation) E->F G Product (Aromatic Methyl Methoxycarboxylate) F->G reaction_pathway cluster_reactants Reactants Aryl_X Aryl Halide (Ar-X) Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_X->Catalytic_Cycle CO Carbon Monoxide (CO) CO->Catalytic_Cycle MeOH Methanol (CH3OH) MeOH->Catalytic_Cycle Product Aromatic Methyl Methoxycarboxylate (Ar-COOCH3) Catalytic_Cycle->Product

References

Application of 3,5-Dimethyl-4-methoxybenzoic Acid in Polymer Chemistry: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-methoxybenzoic acid is an aromatic carboxylic acid with a unique substitution pattern. While direct applications of this specific molecule in polymer chemistry are not extensively documented in current literature, its chemical structure suggests several potential avenues for its use as a building block in the synthesis and modification of polymers. The presence of a carboxylic acid group allows for its incorporation into polymer backbones, particularly in polyesters, while the methyl and methoxy groups can influence the physical and chemical properties of the resulting materials. This document provides a prospective analysis of its potential applications, complete with hypothetical experimental protocols and expected material properties based on structurally similar compounds.

Prospective Applications

Based on its functional groups, this compound could potentially be utilized in polymer chemistry in the following roles:

  • As a Co-monomer in Polyester Synthesis: The carboxylic acid functionality can readily participate in esterification reactions with diols to form polyester chains. The incorporation of the bulky and somewhat rigid 3,5-dimethyl-4-methoxyphenyl group into a polymer backbone is expected to influence properties such as thermal stability, solubility, and crystallinity.

  • As a Chain-Terminating Agent: Due to the presence of a single carboxylic acid group, this molecule can act as a chain-terminating agent in condensation polymerizations. By controlling the concentration of this compound, it would be possible to regulate the molecular weight of polymers like polyesters and polyamides. The resulting polymer chains would be end-capped with the 3,5-dimethyl-4-methoxyphenyl group, which could impart specific surface properties or solubility characteristics.

  • As a Pendant Group via Polymer Modification: The aromatic ring could be functionalized further to allow for grafting onto existing polymer backbones. For instance, electrophilic substitution on the aromatic ring (if sterically allowed) could introduce a polymerizable group. Alternatively, the carboxylic acid could be used to attach this moiety to polymers with reactive side chains (e.g., hydroxyl or amine groups).

Data Presentation: Predicted Properties of a Hypothetical Polyester

The following table summarizes the predicted quantitative data for a hypothetical polyester synthesized using this compound as a co-monomer with a generic diol (e.g., ethylene glycol) and a dicarboxylic acid (e.g., terephthalic acid). These values are estimations based on the properties of similar aromatic polyesters.

PropertyPredicted Value
Glass Transition Temp (Tg)100 - 140 °C
Melting Temperature (Tm)220 - 260 °C
Molecular Weight (Mn)15,000 - 30,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Tensile Strength50 - 70 MPa
Young's Modulus2.0 - 3.0 GPa

Experimental Protocols

Protocol 1: Synthesis of a Co-polyester via Melt Polycondensation

This protocol describes a hypothetical procedure for the synthesis of a random co-polyester incorporating this compound.

Materials:

  • Dimethyl terephthalate

  • Ethylene glycol

  • This compound

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Methanol

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charge the three-neck round-bottom flask with dimethyl terephthalate (1.0 mol), ethylene glycol (2.2 mol), and zinc acetate (0.002 mol).

  • Equip the flask with a mechanical stirrer, a distillation column connected to a condenser, and a nitrogen inlet.

  • Heat the mixture under a gentle stream of nitrogen to 150-190 °C to initiate transesterification. Methanol will be evolved and collected.

  • After the theoretical amount of methanol has been collected (approximately 2 hours), add this compound (0.1 mol, for 10 mol% incorporation) and antimony trioxide (0.002 mol) to the reaction mixture.

  • Gradually increase the temperature to 220-240 °C and reduce the pressure slowly to below 1 torr over a period of 1-2 hours to facilitate the removal of excess ethylene glycol and drive the polycondensation reaction.

  • Continue the reaction under high vacuum and at a temperature of 260-280 °C for 2-3 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be extruded and pelletized.

Protocol 2: Chain Termination of Poly(ethylene terephthalate) (PET)

This protocol outlines a hypothetical procedure for controlling the molecular weight of PET using this compound as a chain terminator.

Materials:

  • Bis(2-hydroxyethyl) terephthalate (BHET)

  • This compound

  • Antimony trioxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Glass polymerization reactor

  • Mechanical stirrer

  • Heating bath

  • Vacuum pump

Procedure:

  • Place BHET (1.0 mol) and the desired amount of this compound (e.g., 0.02 mol for targeting a specific molecular weight) into the glass polymerization reactor.

  • Add antimony trioxide (0.001 mol) as a catalyst.

  • Heat the reactor to 270-280 °C under a slow stream of nitrogen with mechanical stirring.

  • Once the contents are molten and homogenous, apply a vacuum of less than 1 torr to remove the ethylene glycol byproduct.

  • Maintain the reaction under vacuum for 1.5-2.5 hours. The viscosity of the melt will increase as the polymerization proceeds.

  • Release the vacuum with nitrogen and cool the reactor.

  • The resulting polymer can be collected for analysis.

Visualizations

experimental_workflow_polyester_synthesis cluster_reactants Reactants cluster_process Process cluster_products Products DMT Dimethyl Terephthalate Trans Transesterification (150-190°C) DMT->Trans EG Ethylene Glycol EG->Trans DMMA 3,5-Dimethyl-4- methoxybenzoic Acid Poly Polycondensation (260-280°C, Vacuum) DMMA->Poly Cat Catalysts Cat->Trans Trans->Poly MeOH Methanol Trans->MeOH byproduct Excess_EG Excess Ethylene Glycol Poly->Excess_EG byproduct Polymer Co-polyester Poly->Polymer

Caption: Workflow for the synthesis of a co-polyester using this compound.

logical_relationship_chain_termination Monomer Bifunctional Monomers (e.g., Diol, Dicarboxylic Acid) Polymerization Polymerization Reaction Monomer->Polymerization Terminator This compound (Monofunctional) Terminator->Polymerization TerminatedChain Terminated Polymer Chain (Controlled Molecular Weight) Terminator->TerminatedChain GrowingChain Growing Polymer Chain Polymerization->GrowingChain GrowingChain->Monomer propagation GrowingChain->Terminator termination

Caption: Logical relationship of this compound as a chain terminator in polymerization.

Application Notes and Protocols for the Use of 3,5-Dimethyl-4-methoxybenzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a scaffold in the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring two methyl groups and a methoxy group on the phenyl ring, offers a distinct combination of lipophilicity and electronic properties that can be exploited in the design of new therapeutic agents. While comprehensive research on the biological activities of its derivatives is still emerging, the structural analogy to other pharmacologically active benzoic acid derivatives suggests promising applications in medicinal chemistry.

This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound, summarizes the biological activities of structurally related compounds to guide future research, and presents visual workflows to aid in experimental design.

Potential Therapeutic Applications

Based on the biological activities of structurally similar benzoic acid derivatives, compounds derived from this compound are hypothesized to exhibit a range of pharmacological effects, including:

  • Anticancer Activity: Many benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution on the aromatic ring can influence the molecule's ability to interact with biological targets such as enzymes and receptors involved in cell proliferation and survival.

  • Anti-inflammatory Effects: The core benzoic acid structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound may modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX).

  • Antimicrobial Properties: The presence of certain functional groups on the benzoic acid scaffold has been linked to antibacterial and antifungal activities.

Data Presentation: Biological Activities of Structurally Related Benzoic Acid Derivatives

The following table summarizes the biological activities of compounds structurally related to derivatives of this compound. This data can serve as a predictive guide for the potential bioactivities of novel compounds synthesized from this building block.

Compound ClassRepresentative StructureBiological ActivityQuantitative Data (IC₅₀/MIC)Target/Cell Line
Benzoic Acid Amides N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propanamideAnticancerIC₅₀: 0.01±0.002 µM[1]MCF-7 (Breast Carcinoma)
Benzoic Acid Esters Methyl 4-hydroxy-3-methoxybenzoateAnticancer-Prostate Cancer Cells
Cinnamic Acid Derivatives 3,4-dimethoxycinnamic acidNeuroprotective30-40% reduction in prion protein oligomer formation[2]SH-SY5Y (Neuroblastoma)
Halogenated Benzoic Acids 3,5-Dibromo-4-methoxybenzoic acid derivativesKinase Inhibition-FGFR1

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound, adapted from standard and established chemical methodologies.

Protocol 1: Synthesis of 3,5-Dimethyl-4-methoxybenzamide Derivatives via Amidation

This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3,5-Dimethyl-4-methoxybenzoate Esters via Fischer Esterification

This protocol outlines the synthesis of esters from this compound and an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 20-40 equivalents), which will also serve as the solvent.

  • While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain the reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis of novel compounds from this compound.

Synthesis_Workflow_Amides start This compound reagents Amine (R-NH2) EDC, HOBt, DIPEA DCM reaction Amidation Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Novel Amide Derivative purification->product Synthesis_Workflow_Esters start This compound reagents Alcohol (R-OH) Conc. H2SO4 (cat.) reaction Fischer Esterification start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Novel Ester Derivative purification->product Signaling_Pathway_Hypothesis cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., FGFR1) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 3,5-Dimethyl-4-methoxybenzoic Acid Derivative Derivative->RTK Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3,5-Dimethyl-4-methoxybenzoic acid using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices to ensure quality and purity. This application note details a robust RP-HPLC method for the determination of this compound. The method is based on established protocols for structurally similar aromatic carboxylic acids.[1][2][3] Reversed-phase HPLC is a common and versatile technique for analyzing such compounds.[2]

Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column Newcrom R1, C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile (MeCN) and Water (H₂O) with 0.1% Phosphoric Acid
Composition Isocratic: 60% Acetonitrile / 40% Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 230 nm
Column Temperature 30 °C
Run Time Approximately 10 minutes

Experimental Protocol

1. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (H₃PO₄), analytical grade

  • This compound reference standard (purity ≥97%)

2. Mobile Phase Preparation

  • To prepare 1 L of the aqueous portion of the mobile phase, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • The final mobile phase is a mixture of 40% of the aqueous phosphoric acid solution and 60% acetonitrile.[2]

  • Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standards: From the stock solution, prepare a series of working standards at desired concentrations by diluting with the mobile phase.

4. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

5. Chromatographic Analysis

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • The purity can be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation (60:40 ACN:H2O with 0.1% H3PO4) B->C D Injection of Standards & Samples (10 µL) C->D E Chromatographic Separation (C18 Column, 1.0 mL/min, 30°C) D->E F UV Detection (230 nm) E->F G Data Acquisition & Analysis F->G

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-4-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While various methods can be envisioned, two common strategies for the synthesis of substituted benzoic acids like this compound are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from a corresponding aryl halide (e.g., 1-bromo-3,5-dimethyl-4-methoxybenzene) and its subsequent reaction with carbon dioxide (CO2).[1]

  • Oxidation of a Methyl Group: If the corresponding xylidine derivative is available, oxidation of one of the methyl groups can yield the desired benzoic acid. For instance, methods exist for the oxidation of mesitylene to 3,5-dimethylbenzoic acid.[2][3][4]

Q2: I am experiencing low yields in my Grignard reaction. What are the potential causes and solutions?

A2: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent, which can react with trace amounts of water or other acidic protons.[1] Key factors to consider are:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.[1]

  • Reagent Quality: The magnesium turnings should be fresh and activated. The aryl halide must be pure.

  • Reaction Initiation: Sometimes the reaction is difficult to initiate. Gentle heating or the addition of a small crystal of iodine can help start the reaction.[1]

  • Side Reactions: A common side reaction is the formation of a biphenyl impurity through a coupling reaction.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities can arise from starting materials, side-products, or incomplete reactions. Common impurities may include the starting aryl halide, the biphenyl coupling product (in the case of a Grignard reaction), or incompletely oxidized intermediates.

Purification can typically be achieved through:

  • Recrystallization: A common and effective method for purifying solid organic compounds.[5][6] A suitable solvent or solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures.[6]

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid.[7]

  • Column Chromatography: For difficult separations, silica gel chromatography can be employed.[8]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis
Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N2 or Ar).[1]
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium by stirring without a solvent under an inert atmosphere or by adding a small amount of iodine.
Poor Quality Aryl Halide Purify the aryl halide (e.g., by distillation or chromatography) before use.
Reaction Not Initiating Gently warm the reaction mixture. Add a small crystal of iodine to the flask.[1]
Side Reaction (Biphenyl Formation) This is an inherent side reaction. Purification by acid-base extraction can effectively remove this non-acidic impurity.[7]
Issue 2: Product Purification Challenges
Potential Cause Troubleshooting Steps
Product "Oils Out" During Recrystallization The melting point of the crude product may be lower than the boiling point of the solvent. Try a lower boiling point solvent or a solvent mixture. Significant impurities can also cause this; pre-purification by another method might be necessary.[6]
Incomplete Separation During Acid-Base Extraction Ensure the pH of the aqueous layer is sufficiently basic to fully deprotonate the carboxylic acid (pH > pKa of the acid). Use a sufficient volume of the basic solution and ensure thorough mixing.[6]
Co-elution of Impurities in Column Chromatography Experiment with different solvent systems (mobile phases) to improve separation. Adding a small amount of acetic acid to the mobile phase can sometimes help with the chromatography of carboxylic acids.[8]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This is a generalized protocol and may require optimization.

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromo-3,5-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous ether/THF.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), warm the flask gently or add a crystal of iodine.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[1]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly pour the Grignard solution onto an excess of crushed dry ice (solid CO2) with vigorous stirring. Alternatively, bubble dry CO2 gas through the solution.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Purification:

    • Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.[7]

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and extract the product into an aqueous solution of sodium bicarbonate.[7]

    • Wash the aqueous layer with an organic solvent to remove any neutral impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the this compound.[7]

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_carbonation Carbonation cluster_workup Work-up & Purification start Start: Aryl Halide + Mg initiation Initiation (I2, heat) start->initiation addition Dropwise Addition of Aryl Halide initiation->addition reflux Reflux addition->reflux grignard Grignard Reagent reflux->grignard co2 Reaction with CO2 (Dry Ice) grignard->co2 carboxylate Carboxylate Salt co2->carboxylate acidification Acidification (HCl) carboxylate->acidification extraction Extraction acidification->extraction purification Recrystallization extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound via a Grignard reaction.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solutions Solutions start Low Yield Observed anhydrous Anhydrous Conditions? start->anhydrous initiation Reaction Initiated? start->initiation mg_quality Mg Quality? start->mg_quality halide_purity Aryl Halide Purity? start->halide_purity anhydrous->initiation Yes sol_dry Dry glassware & solvents anhydrous->sol_dry No initiation->mg_quality Yes sol_initiate Use I2 / heat initiation->sol_initiate No mg_quality->halide_purity Good sol_mg Use fresh/activated Mg mg_quality->sol_mg Poor sol_halide Purify halide halide_purity->sol_halide Impure

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Purification of Crude 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dimethyl-4-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most probable impurities depend on the synthetic route used. A common method for synthesizing this compound is the methylation of 3,5-dimethyl-4-hydroxybenzoic acid, often using a methylating agent like dimethyl sulfate.[1] Potential impurities from this process include:

  • Unreacted Starting Material: 3,5-dimethyl-4-hydroxybenzoic acid.

  • Methyl Ester of the Product: Methyl 3,5-dimethyl-4-methoxybenzoate, which can form if methanol is present or as a byproduct.

  • Other Partially Methylated Species: Depending on the reaction conditions, other related compounds might be present in trace amounts.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

  • Acid-Base Extraction: This technique is particularly useful for separating the acidic product from neutral or basic impurities.

  • Column Chromatography: This method is suitable for separating compounds with different polarities and can be used for more challenging purifications.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is reported to be in the range of 191-195 °C. A broad melting point range for your purified product often indicates the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation Upon Cooling The solution is not saturated (too much solvent was used).Re-heat the solution to evaporate some of the solvent, and then allow it to cool again.
The solution is supersaturated and requires a nucleation site.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a small "seed" crystal of the pure compound.
Product "Oils Out" Instead of Forming Crystals The boiling point of the solvent is higher than the melting point of the solute (191-195 °C).Choose a solvent with a lower boiling point.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Purify the crude product by another method, such as acid-base extraction, before recrystallization.
Low Yield of Recovered Product Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with a solvent that was not ice-cold.Always wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.
Purified Product is Colored Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.
Acid-Base Extraction Issues
Problem Possible Cause Solution
Incomplete Separation of Layers The densities of the aqueous and organic layers are too similar.Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous layer.
An emulsion has formed.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel. Add a small amount of brine.
Low Recovery of Product After Acidification The pH of the aqueous layer was not sufficiently acidic to fully protonate the carboxylate.Add more concentrated acid and check the pH with pH paper to ensure it is acidic (pH < 4).
The product is somewhat soluble in the aqueous solution.After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds The mobile phase (eluent) is too polar or not polar enough.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.
The column was not packed properly, leading to channeling.Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles.
Product is not Eluting from the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent.
The compound is strongly adsorbed to the stationary phase.For acidic compounds like this, adding a small amount of acetic acid or formic acid to the eluent can help to improve elution.

Data Presentation

Solubility Data (Qualitative)

The following table provides a qualitative overview of the solubility of this compound in common laboratory solvents. This information is crucial for selecting an appropriate recrystallization solvent.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature
WaterLowModerate
EthanolHighVery High
MethanolHighVery High
AcetoneHighVery High
Ethyl AcetateModerateHigh
TolueneLowModerate
HexaneVery LowLow

Note: This data is based on the solubility of structurally similar compounds and should be used as a guideline. Experimental verification is recommended.

Expected Purity and Yield for Different Purification Methods
Purification Method Expected Purity (by HPLC) Expected Yield
Single Recrystallization>98%60-80%
Acid-Base Extraction followed by Recrystallization>99%50-70%
Column Chromatography>99.5%40-60%

Note: Yields are highly dependent on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on the solubility data, an ethanol/water or methanol/water mixture is a good starting point. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake, venting frequently to release the pressure from the evolved CO₂.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product has been extracted.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (check with pH paper). The purified this compound will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (Optional: Charcoal) r_dissolve->r_filter r_cool Slow Cooling & Crystallization r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_wash Wash with Ice-Cold Solvent r_isolate->r_wash r_dry Dry Crystals r_wash->r_dry r_pure Pure Product r_dry->r_pure e_start Crude Product in Organic Solvent e_extract Extract with Aqueous NaHCO₃ e_start->e_extract e_separate Separate Layers e_extract->e_separate e_acidify Acidify Aqueous Layer with HCl e_separate->e_acidify Aqueous Layer e_precipitate Precipitation e_acidify->e_precipitate e_isolate Isolate Solid (Vacuum Filtration) e_precipitate->e_isolate e_wash Wash with Cold Water e_isolate->e_wash e_dry Dry Solid e_wash->e_dry e_pure Pure Product e_dry->e_pure

Caption: General purification workflows for crude this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Attempt check_purity Check Purity (e.g., Melting Point, TLC, HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield oiling_out Oiling Out troubleshoot->oiling_out colored_product Colored Product troubleshoot->colored_product poor_separation Poor Separation troubleshoot->poor_separation ly_sol1 Reduce Solvent Volume low_yield->ly_sol1 ly_sol2 Use Ice-Cold Wash low_yield->ly_sol2 oo_sol1 Slower Cooling oiling_out->oo_sol1 oo_sol2 Change Solvent oiling_out->oo_sol2 cp_sol1 Use Activated Charcoal colored_product->cp_sol1 ps_sol1 Optimize Eluent (TLC) poor_separation->ps_sol1

Caption: Logical troubleshooting flow for common purification issues.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Friedel-Crafts Acylation: This involves the acylation of 3,5-dimethylanisole followed by an oxidation reaction.

  • Grignard Reaction: This route utilizes the carboxylation of a Grignard reagent formed from 4-bromo-3,5-dimethylanisole.

  • Oxidation of a Methyl Group: Direct oxidation of one of the methyl groups of 3,5-dimethylanisole can also yield the desired product.

Q2: I am observing a low yield in my Friedel-Crafts acylation of 3,5-dimethylanisole. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. The starting material, 3,5-dimethylanisole, is highly activated, which can lead to side reactions. Polysubstitution, where more than one acyl group is added to the aromatic ring, can be a competing reaction, although it is less common than in Friedel-Crafts alkylation.[1][2] Additionally, the use of strong Lewis acids like AlCl₃ can sometimes lead to the demethylation of the methoxy group, creating phenolic byproducts.[3]

Q3: My Grignard reaction for the synthesis of this compound is failing. What should I check?

A3: The success of a Grignard reaction is highly dependent on stringent anhydrous and oxygen-free conditions.[4] Any moisture will quench the Grignard reagent by protonation. A common side reaction is the Wurtz-type coupling, where the Grignard reagent reacts with the starting halide (4-bromo-3,5-dimethylanisole) to form a biphenyl byproduct.[5][6][7] This side reaction is often exacerbated by high local concentrations of the alkyl halide and elevated temperatures.[6]

Q4: Can the methoxy group in this compound be cleaved during the synthesis?

A4: Yes, demethylation of the methoxy group is a potential side reaction, particularly under harsh acidic conditions or in the presence of strong Lewis acids like aluminum chloride, which are often used in Friedel-Crafts reactions.[3][8] This will result in the formation of a hydroxyl group, leading to 3,5-dimethyl-4-hydroxybenzoic acid as an impurity.

Troubleshooting Guides

Problem: Formation of Multiple Products in Friedel-Crafts Acylation
Potential Cause Recommended Solution
Polysubstitution Although the acyl group is deactivating, highly reactive substrates can undergo multiple acylations under forcing conditions.[1] Reduce the reaction temperature and consider a slower, dropwise addition of the acylating agent.
Demethylation of the Methoxy Group Strong Lewis acids like AlCl₃ can cleave the methyl ether.[3] Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃.
Isomer Formation While the substitution pattern of 3,5-dimethylanisole strongly directs acylation to the 4-position, minor isomers may form. Optimize reaction conditions (temperature, catalyst) to improve regioselectivity.
Problem: Low Yield and Byproduct Formation in Grignard Reaction
Potential Cause Recommended Solution
Wurtz Coupling Product Detected This occurs when the Grignard reagent reacts with the unreacted aryl halide.[6] To minimize this, add the aryl halide slowly and maintain a low reaction temperature to avoid high local concentrations.[6] Using a larger excess of magnesium can also help.[9]
Reaction Fails to Initiate The surface of the magnesium metal may be passivated by an oxide layer. Activate the magnesium prior to the reaction using a small crystal of iodine or by mechanical means (e.g., grinding in a dry mortar).
Starting Material Recovered Unchanged This is often due to the presence of moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried before use.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation

Step 1: Friedel-Crafts Acylation of 3,5-Dimethylanisole

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension with stirring.

  • Add a solution of 3,5-dimethylanisole (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-acetyl-3,5-dimethylanisole. Purify by column chromatography or recrystallization.

Step 2: Haloform Reaction to the Carboxylic Acid

  • Dissolve the purified 4-acetyl-3,5-dimethylanisole in a suitable solvent like dioxane or THF.

  • Cool the solution in an ice bath and slowly add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the excess hypobromite with a solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis via Grignard Carboxylation
  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 4-bromo-3,5-dimethylanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the addition funnel to initiate the reaction.

  • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 2M hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions cluster_grignard Alternative Grignard Pathway Start 3,5-Dimethylanisole Intermediate 4-Acetyl-3,5-dimethylanisole Start->Intermediate Friedel-Crafts Acylation (e.g., AcCl, AlCl3) Polysubstitution Di-acylated Product Start->Polysubstitution Excess Acylating Agent Product This compound Intermediate->Product Oxidation (e.g., Haloform Reaction) Demethylation 3,5-Dimethyl-4-hydroxyacetophenone Intermediate->Demethylation Harsh Lewis Acid Wurtz Biphenyl Byproduct (from Grignard Route) Grignard_Start 4-Bromo-3,5-dimethylanisole Grignard_Reagent Grignard Reagent Grignard_Start->Grignard_Reagent Mg, THF Grignard_Reagent->Product 1. CO2 2. H3O+ Grignard_Reagent->Wurtz Reaction with starting halide

Caption: Synthetic pathways to this compound and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Route Which synthetic route was used? Start->Check_Route FC_Path Friedel-Crafts Acylation Check_Route->FC_Path Friedel-Crafts Grignard_Path Grignard Carboxylation Check_Route->Grignard_Path Grignard FC_Problem What is the main issue? FC_Path->FC_Problem Grignard_Problem What is the main issue? Grignard_Path->Grignard_Problem FC_Multiple_Products Multiple Products Observed FC_Problem->FC_Multiple_Products Multiple Products FC_Low_Conversion Low Conversion FC_Problem->FC_Low_Conversion Low Conversion Solution_Polysubstitution Reduce temperature, add acylating agent slowly. FC_Multiple_Products->Solution_Polysubstitution Check for di-acylation Solution_Demethylation Use milder Lewis acid (e.g., ZnCl2). FC_Multiple_Products->Solution_Demethylation Check for phenolic byproducts Solution_FC_Inactive Check purity of reagents and ensure anhydrous conditions. FC_Low_Conversion->Solution_FC_Inactive Grignard_No_Reaction Reaction does not start Grignard_Problem->Grignard_No_Reaction No Reaction Grignard_Byproduct Byproduct formation Grignard_Problem->Grignard_Byproduct Byproduct Solution_Activate_Mg Activate Mg with iodine or mechanical grinding. Grignard_No_Reaction->Solution_Activate_Mg Solution_Anhydrous Ensure strictly anhydrous conditions. Grignard_No_Reaction->Solution_Anhydrous Solution_Wurtz Slow addition of halide, maintain low temperature. Grignard_Byproduct->Solution_Wurtz Wurtz coupling observed

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of hydroxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during these chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the methylation of hydroxybenzoic acids?

A1: The most common methylating agents include dimethyl sulfate (DMS), methyl iodide (MeI), and diazomethane.[1][2][3] More environmentally friendly alternatives like dimethyl carbonate (DMC) are also gaining popularity.[1][2][3][4] The choice of reagent often depends on the scale of the reaction, the desired selectivity, and safety considerations.

Q2: Why is a base necessary for most methylation reactions of phenols?

A2: A base is required to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This greatly facilitates the nucleophilic attack on the methylating agent, following the principles of reactions like the Williamson ether synthesis.[5][6][7][8] Common bases include potassium carbonate, sodium hydroxide, and sodium hydride.

Q3: How can I achieve selective O-methylation of the phenolic hydroxyl group without methylating the carboxylic acid group?

A3: Selective O-methylation can be achieved by carefully choosing the reaction conditions. The carboxylic acid is significantly more acidic than the phenol.[9] By using a base that is strong enough to deprotonate the phenol but not excessively strong, and by controlling the stoichiometry of the methylating agent, you can favor the methylation of the phenoxide. In some cases, the carboxylate formed is a poorer nucleophile than the phenoxide under the reaction conditions.

Q4: What are the primary safety concerns when working with methylating agents?

A4: Many traditional methylating agents are hazardous. Dimethyl sulfate and methyl iodide are toxic and potential carcinogens.[10] Diazomethane is extremely toxic, explosive, and a suspected carcinogen, requiring specialized handling procedures and equipment.[10][11][12][13][14] Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q5: Are there "greener" alternatives to traditional methylating agents?

A5: Yes, dimethyl carbonate (DMC) is considered a greener alternative to reagents like dimethyl sulfate and methyl iodide.[1][2][3][4] It is less toxic and biodegradable. However, reactions with DMC often require higher temperatures and longer reaction times to achieve comparable yields.[4]

Troubleshooting Guide

Problem 1: Low or no yield of the methylated product.

  • Q: I am not getting a good yield of my desired methylated hydroxybenzoic acid. What could be the issue?

    • A: Low yields can result from several factors:

      • Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenolic hydroxyl group. Consider using a stronger base or increasing the amount of base used.

      • Insufficient methylating agent: Ensure you are using a sufficient molar excess of the methylating agent.

      • Reaction temperature is too low: Some methylation reactions, especially with less reactive agents like dimethyl carbonate, require elevated temperatures to proceed at a reasonable rate.

      • Poor solvent choice: The solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile are often preferred for Williamson ether-type syntheses as they solvate the cation of the alkoxide, making the anion more nucleophilic.[5]

      • Hydrolysis of the methylating agent: If there is water present in your reaction mixture, it can react with and consume the methylating agent. Ensure you are using anhydrous solvents and reagents.

Problem 2: Formation of unwanted side products.

  • Q: I am observing the formation of a byproduct in my reaction. How can I identify and prevent it?

    • A: Common side products in the methylation of hydroxybenzoic acids include:

      • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of methylated ring structures. The choice of solvent can influence the O/C alkylation ratio.[5]

      • Esterification of the carboxylic acid: The carboxylic acid group can also be methylated, forming a methyl ester. This is particularly common when using reagents like diazomethane, which readily reacts with carboxylic acids.[15] If only O-methylation of the phenol is desired, consider protecting the carboxylic acid group or using conditions that favor phenoxide methylation.

      • Over-methylation: If the starting material has multiple hydroxyl groups, you may see a mixture of partially and fully methylated products. To favor mono-methylation, you can try using a stoichiometric amount of the methylating agent and a weaker base.

Problem 3: The reaction is not going to completion.

  • Q: My reaction seems to stall and I'm left with a significant amount of starting material. What can I do?

    • A: Incomplete reactions can be due to:

      • Insufficient reaction time: Some methylation reactions are slow. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Deactivation of the catalyst: If you are using a catalyst, it may become deactivated over time.

      • Equilibrium: The reaction may be reversible. In such cases, you may need to remove a byproduct to drive the reaction to completion.

Problem 4: Difficulty in purifying the final product.

  • Q: I'm having trouble isolating a pure product. What purification strategies can I use?

    • A: Purification can be challenging due to the similar properties of the starting material, product, and byproducts.

      • Acid-base extraction: This is a very effective method for separating the methylated product from unreacted hydroxybenzoic acid. By dissolving the mixture in an organic solvent and extracting with a weak aqueous base (like sodium bicarbonate), the acidic starting material will move to the aqueous layer, leaving the less acidic methylated product in the organic layer.[16] The product can then be recovered by evaporating the organic solvent.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a powerful purification technique.[16]

      • Column chromatography: For difficult separations, column chromatography on silica gel is a reliable method to isolate the pure product.[17]

Data Presentation

Table 1: Comparison of Common Methylating Agents for Phenols

Methylating AgentTypical BaseTypical SolventTemperature (°C)Relative ReactivityKey Considerations
Dimethyl Sulfate (DMS) K₂CO₃, NaOHAcetone, DMF25 - 60HighToxic and carcinogenic; handle with extreme care.[10]
Methyl Iodide (MeI) K₂CO₃, NaHAcetone, THF25 - 50HighToxic and a suspected carcinogen.
Dimethyl Carbonate (DMC) K₂CO₃, Cs₂CO₃DMF, Autoclave90 - 160Low"Greener" alternative, less toxic, but requires harsher conditions.[1][2][3][4]
Diazomethane (CH₂N₂) None (reacts directly)Ether0 - 25Very HighExtremely toxic and explosive; requires specialized equipment and procedures.[10][11][12][13][14]

Table 2: Example Reaction Conditions and Yields for Methylation of p-Hydroxybenzoic Acid

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl SulfateNaOHWater< 400.575[18]
Dimethyl SulfateNaOHWater/Ammonium Salt30 - 551899.1-99.5[19]
Dimethyl CarbonateK₂CO₃DMF1504.5>95[20]

Experimental Protocols

Protocol 1: Methylation of p-Hydroxybenzoic Acid using Dimethyl Sulfate

This protocol is adapted from a literature procedure.[18]

Materials:

  • p-Hydroxybenzoic acid

  • 10% Sodium hydroxide solution

  • Dimethyl sulfate

  • Ethanol

  • Water

  • Three-necked flask, reflux condenser, stirrer, internal thermometer, and dropping funnel

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of p-hydroxybenzoic acid in 1.25 moles of 10% sodium hydroxide solution with stirring.

  • With vigorous stirring and cooling to maintain the temperature below 40°C, add 1 mole of dimethyl sulfate dropwise.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to destroy any unreacted dimethyl sulfate.

  • Cool the reaction mixture. The solid product should precipitate.

  • Isolate the solid product by filtration and wash it with water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-methoxybenzoic acid.

  • Unreacted p-hydroxybenzoic acid can be recovered by acidifying the aqueous filtrate and washings, followed by extraction with ether.

Protocol 2: "Green" Methylation of a Phenol using Dimethyl Carbonate (General Procedure)

This protocol is based on general principles for using DMC.[4]

Materials:

  • Hydroxybenzoic acid

  • Potassium carbonate (anhydrous)

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or autoclave)

Procedure:

  • To a suitable reaction vessel, add the hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous DMF.

  • Add an excess of dimethyl carbonate (which can also act as the solvent in some cases).

  • Seal the reaction vessel and heat it to 90-160°C with vigorous stirring. The optimal temperature will depend on the specific substrate.

  • Monitor the reaction progress by TLC. Reactions with DMC can take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate.

  • Remove the DMF and excess DMC under reduced pressure.

  • The crude product can then be purified by acid-base extraction and/or recrystallization.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Select Methylating Agent and Reaction Conditions Reagents Gather Hydroxybenzoic Acid, Base, Solvent, and Methylating Agent Prep->Reagents Setup Set up Reaction Apparatus Reagents->Setup Deprotonation Add Base to form Phenoxide Setup->Deprotonation Methylation Add Methylating Agent Deprotonation->Methylation Heating Heat and Stir for Required Time Methylation->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Monitoring->Heating Incomplete Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Acid-Base Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Further Purification (Recrystallization/ Chromatography) Evaporation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Pure Product

Caption: General experimental workflow for the methylation of hydroxybenzoic acids.

Troubleshooting_Guide Start Low Product Yield Check_Completion Is the reaction complete (TLC analysis)? Start->Check_Completion No_Completion Incomplete Reaction Check_Completion->No_Completion No Completion Reaction is Complete Check_Completion->Completion Yes Increase_Time Increase Reaction Time No_Completion->Increase_Time Increase_Temp Increase Temperature No_Completion->Increase_Temp Check_Reagents Check Reagent Purity/ Activity No_Completion->Check_Reagents Side_Products Are there significant side products? Completion->Side_Products Yes_Side_Products Side Product Formation Side_Products->Yes_Side_Products Yes No_Side_Products Work-up Issues Side_Products->No_Side_Products No Optimize_Conditions Optimize Conditions: - Adjust Base Strength - Modify Solvent - Change Temperature Yes_Side_Products->Optimize_Conditions Review_Purification Review Purification Strategy: - Optimize Extraction pH - Choose Different  Recrystallization Solvent - Consider Chromatography No_Side_Products->Review_Purification

Caption: Troubleshooting decision tree for low yield in methylation reactions.

References

Stability issues of 3,5-Dimethyl-4-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Dimethyl-4-methoxybenzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is advisable to protect it from light. Store away from incompatible materials such as strong oxidizing agents and bases.[1]

Q2: What are the primary degradation pathways for benzoic acid derivatives like this compound?

A2: While specific data for this compound is limited, the primary degradation pathway for benzoic acid derivatives under thermal stress is typically decarboxylation, leading to the formation of the corresponding aromatic hydrocarbon. Under oxidative conditions, oxidation of the alkyl groups on the aromatic ring or cleavage of the methoxy group can occur. Photodegradation may also lead to complex reactions, including the formation of radical species.

Q3: How can I assess the stability of this compound in my formulation?

A3: Stability testing should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH). This involves subjecting the compound to forced degradation under various stress conditions, including heat, humidity, light, acid/base hydrolysis, and oxidation.[3][4] A validated stability-indicating analytical method, typically HPLC, is required to separate and quantify the parent compound from any degradation products.

Q4: What are the expected degradation products of this compound under forced degradation?

A4: Based on the structure of this compound, potential degradation products could include:

  • Decarboxylation product: 2,6-Dimethylanisole, formed under thermal stress.

  • Oxidation products: Compounds where the methyl groups are oxidized to hydroxymethyl or carboxylic acid groups.

  • Hydrolysis product: Demethylation of the methoxy group to a hydroxyl group, forming 3,5-Dimethyl-4-hydroxybenzoic acid.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: Specific incompatibility studies for this compound are not widely published. However, as a general precaution, potential interactions with alkaline excipients should be considered, as this could lead to salt formation and changes in physical properties. Oxidizing agents are also noted as incompatible materials.[1]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) during HPLC analysis.

Possible Causes & Solutions:

CauseSolution
Inappropriate mobile phase pH Benzoic acid derivatives are acidic. To ensure the compound is in its neutral, non-ionized form for better retention and peak shape in reversed-phase HPLC, the mobile phase pH should be at least 1.5-2 units below the pKa of the analyte.[5] For this compound (predicted pKa ~4.6), a mobile phase pH of 2.5-3.0 is recommended. Use a suitable buffer like phosphate or an acidifier like phosphoric or formic acid.[5]
Column overload Reduce the injection volume or dilute the sample concentration.[6]
Secondary interactions with column silanols Use a base-deactivated column or add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations.
Sample solvent incompatible with mobile phase Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[7]
Forced Degradation Study Issues

Problem: No degradation observed under stress conditions.

Possible Causes & Solutions:

CauseSolution
Stress conditions are too mild Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure. For thermal stress, consider temperatures above accelerated testing conditions (>50°C).[3]
Compound is highly stable under the tested conditions While possible, it's crucial to ensure a range of sufficiently harsh conditions have been applied before concluding intrinsic stability.

Problem: Complete degradation of the compound.

Possible Causes & Solutions:

CauseSolution
Stress conditions are too harsh Decrease the temperature, concentration of the stressor, or duration of exposure. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the degradation profile.[8]

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature or heat at 60-80°C for a specified period.

    • After the desired time, cool the solution (if heated) and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

    • Also, expose a solution of the compound to heat (e.g., 60-80°C).

  • Photodegradation:

    • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent peak from all degradation product peaks.

Quantitative Data Summary

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome for this compound
Acid Hydrolysis 0.1 M HCl80°C24 hoursPotential for some degradation, but likely to be relatively stable.
Base Hydrolysis 0.1 M NaOH60°C24 hoursLikely to be stable, as the phenolate is generally resistant to hydrolysis.
Oxidation 3% H₂O₂Room Temperature24 hoursPotential for degradation through oxidation of methyl groups or the aromatic ring.
Thermal (Solid) Dry Heat105°C7 daysPotential for decarboxylation.
Thermal (Solution) In Water/Methanol80°C7 daysPotential for decarboxylation.
Photolytic ICH Q1B conditionsAmbientAs per guidelinesPotential for degradation, as aromatic compounds can be light-sensitive.

Visualizations

G General Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Stock Solution of Compound acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to oxidation Oxidation prep_stock->oxidation Expose to thermal Thermal Stress prep_stock->thermal Expose to photo Photolytic Stress prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Identify & Quantify Degradants hplc->data pathway Elucidate Degradation Pathways data->pathway method_val Validate Analytical Method data->method_val

Caption: Workflow for a typical forced degradation study.

G Predicted Degradation Pathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_hydrolytic_photolytic Hydrolytic/Photolytic Stress parent This compound decarboxylated 2,6-Dimethylanisole + CO2 (Decarboxylation) parent->decarboxylated Heat oxidized_methyl Oxidized Methyl Groups (e.g., to -CH2OH or -COOH) parent->oxidized_methyl [O] demethylated 3,5-Dimethyl-4-hydroxybenzoic Acid (Demethylation) parent->demethylated Acid/Light

Caption: Predicted degradation pathways for this compound.

References

Technical Support Center: Purification of 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-methoxybenzoic acid. The following sections offer detailed protocols and solutions to common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The chosen recrystallization solvent is too effective, leaving a significant amount of the product in the mother liquor.- An excessive volume of solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are lost during filtration.- Premature crystallization occurred during hot filtration.[1]- Select a solvent or solvent mixture where the compound has high solubility when hot and low solubility when cold. An ethanol/water or acetic acid/water mixture can be effective for substituted benzoic acids.[1][2]- Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[1]- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[1]
Product "Oils Out" During Recrystallization - The melting point of the crude product is lower than the boiling point of the recrystallization solvent.- The presence of significant impurities has lowered the melting point of the mixture.[1]- Choose a solvent with a lower boiling point.- Attempt a different purification method, such as column chromatography, to remove impurities before recrystallization.- Add a seed crystal of the pure product to the cooled solution to initiate crystallization.[1]
Persistent Color in the Final Product - Presence of colored impurities from the synthesis.- During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
Incomplete Separation During Acid-Base Extraction - The pH of the aqueous layer was not sufficiently basic to fully deprotonate the carboxylic acid.- Inadequate mixing of the aqueous and organic layers.- Formation of an emulsion.- Use a base such as sodium bicarbonate or sodium hydroxide to ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (typically pH > 8).[1]- Shake the separatory funnel vigorously, with frequent venting, to ensure a complete reaction.[1]- To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Broad Melting Point Range of Purified Product - The product is still impure.- Repeat the purification step (e.g., a second recrystallization).- If recrystallization is ineffective, consider using column chromatography for a higher degree of purification.

Quantitative Data Summary

The following tables provide estimated data for the purification of this compound, extrapolated from closely related compounds. This data should be used as a guideline for experimental design.

Table 1: Estimated Solubility of this compound in Common Solvents (Note: This data is an estimation based on the properties of similar substituted benzoic acids and should be confirmed experimentally.)

Solvent Solubility at 25°C Solubility at Boiling Point
WaterVery LowLow
EthanolModerateHigh
MethanolModerateHigh
Ethyl AcetateHighVery High
TolueneLowModerate
HexaneVery LowVery Low

Table 2: Expected Purity and Yield for Different Purification Methods (Note: This data is based on typical outcomes for the purification of substituted benzoic acids.)[1]

Purification Method Expected Purity (by HPLC) Expected Yield
Single Recrystallization> 98%50 - 70%
Double Recrystallization> 99.5%30 - 50%
Column Chromatography> 99%60 - 80%
Acid-Base Extraction followed by Recrystallization> 99%45 - 65%

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)[1][2]

  • Activated charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, filter paper)

  • Heating source (hot plate)

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent or solvent mixture by testing the solubility of a small amount of the crude product at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil the solution for a few minutes.[2]

  • Hot Filtration: Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).[1]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under a vacuum.[1]

Protocol 2: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral or basic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Concentrated hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in a separatory funnel.[1]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.[1]

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.[1]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product is extracted. Combine the aqueous layers.[1]

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution becomes acidic (check with pH paper). The this compound will precipitate out of the solution.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under a vacuum.[1]

  • Further Purification (Optional): The product can be further purified by recrystallization as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile can vary depending on the synthetic route. Common impurities may include unreacted starting materials, byproducts from incomplete reactions, or side-products from demethylation or over-oxidation. For instance, if the synthesis starts from mesitylene, impurities could include isomers like 2,4-dimethylbenzoic acid or 5-methyl isophthalic acid.[3]

Q2: Which solvent system is best for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, a mixed solvent system is often effective for substituted benzoic acids. A good starting point would be an ethanol/water or acetic acid/water mixture, where the crude product is dissolved in the minimum amount of the hot alcohol or acid, and then water is added dropwise until the solution becomes slightly cloudy.[1][2]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, silica gel column chromatography is a highly effective method for purifying this compound, especially for removing impurities with similar solubility profiles. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). To prevent tailing of the acidic compound on the silica gel, it is often beneficial to add a small amount of acetic acid to the mobile phase.[1]

Q4: My product is a sticky solid instead of a crystalline powder. What should I do?

A4: A sticky or oily product often indicates the presence of impurities that are depressing the melting point. It can also suggest that the product is not completely dry. Ensure the product is thoroughly dried under a vacuum. If the issue persists, further purification by another method, such as column chromatography, may be necessary before attempting recrystallization again.

Q5: What is a typical percent recovery for the purification of a substituted benzoic acid?

A5: The percent recovery is highly dependent on the initial purity of the crude product and the purification technique employed. For a single recrystallization, a recovery of 50-70% is often considered acceptable.[1] Column chromatography can sometimes offer higher recovery rates.

Visualizations

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize if colored hot_filter Hot Gravity Filtration decolorize->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Under Vacuum filter->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Experimental_Workflow_AcidBase_Extraction cluster_extraction Extraction cluster_aqueous Aqueous Layer Processing cluster_organic Organic Layer cluster_isolation Isolation start Crude Product in Organic Solvent add_base Add NaHCO₃(aq) & Shake start->add_base separate Separate Layers add_base->separate aqueous_layer Aqueous Layer (contains product salt) separate->aqueous_layer Bottom Layer organic_layer Organic Layer (contains impurities) separate->organic_layer Top Layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Product acidify->precipitate filter Vacuum Filtration precipitate->filter discard Discard or Process for Impurity ID organic_layer->discard wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for acid-base extraction of this compound.

Troubleshooting_Logic cluster_low_yield Troubleshooting Low Yield cluster_impure Troubleshooting Impurities start Purification Attempt check_purity Check Purity & Yield start->check_purity success Successful Purification check_purity->success Acceptable low_yield Low Yield check_purity->low_yield Low Yield impure Product Impure check_purity->impure Impure check_solvent Review Solvent Choice & Volume low_yield->check_solvent check_cooling Check Cooling Rate low_yield->check_cooling check_filtration Inspect Filtration Technique low_yield->check_filtration rerun_purification Repeat Purification Step (e.g., Recrystallize) impure->rerun_purification change_method Change Purification Method (e.g., Column Chromatography) impure->change_method check_color Colored Impurities? Use Activated Charcoal impure->check_color check_solvent->start Retry check_cooling->start Retry check_filtration->start Retry rerun_purification->start Retry change_method->start Retry check_color->start Retry

Caption: Logical troubleshooting flow for common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3,5-Dimethyl-4-methoxybenzoic acid.

Synthesis Overview

The recommended scalable synthesis route involves a multi-step process starting from 3,5-dimethylphenol. This pathway includes O-methylation, regioselective bromination, Grignard reagent formation, and subsequent carboxylation.

dot

Synthesis_Workflow Start 3,5-Dimethylphenol Intermediate1 3,5-Dimethylanisole Start->Intermediate1  Dimethyl Sulfate (DMS) / Base   Intermediate2 4-Bromo-1-methoxy- 3,5-dimethylbenzene Intermediate1->Intermediate2  Bromine (Br₂) / Solvent   Intermediate3 (4-Methoxy-3,5-dimethylphenyl) magnesium bromide Intermediate2->Intermediate3  Magnesium (Mg) / THF   Product 3,5-Dimethyl-4- methoxybenzoic Acid Intermediate3->Product  1. Carbon Dioxide (CO₂)  2. H₃O⁺ Workup  

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: O-Methylation of 3,5-Dimethylphenol

Q1: My methylation reaction is incomplete, and I have significant starting material left. What could be the cause?

A1: Incomplete methylation can result from several factors:

  • Insufficient Base: The phenoxide is the reactive species, and an inadequate amount of base (e.g., NaOH, K₂CO₃) will result in unreacted phenol. Ensure at least a stoichiometric equivalent of a strong enough base is used.

  • Poor Reagent Quality: Both the dimethyl sulfate (DMS) and the base should be of high quality. Old DMS can hydrolyze, reducing its effectiveness.

  • Low Reaction Temperature: While the reaction is often exothermic, maintaining a moderately elevated temperature (e.g., 50-60 °C) can be necessary to drive the reaction to completion.[1]

  • Reaction Time: For scaled-up reactions, ensure sufficient time is allowed for the reaction to complete. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I am concerned about the toxicity of dimethyl sulfate. Are there safer alternatives for a scaled-up process?

A2: Yes, dimethyl sulfate is highly toxic and carcinogenic. While effective, safer alternatives are often considered for scale-up.[2] Dimethyl carbonate (DMC) is a greener and much less hazardous methylating agent, though it often requires higher temperatures and pressures to be effective. Methanol can also be used as a methylating agent over a solid acid catalyst at high temperatures.[3] The choice depends on the available equipment and desired reaction conditions.

Q3: Besides the desired O-methylation, am I at risk of C-methylation on the aromatic ring?

A3: C-methylation is a potential side reaction, especially under harsh conditions.[4] To favor O-methylation, use polar aprotic solvents and conditions that promote the formation of the phenoxide ion. Using a strong base and a methylating agent like dimethyl sulfate at moderate temperatures typically favors the desired O-methylation.

Part 2: Bromination of 3,5-Dimethylanisole

Q1: How can I ensure the bromination occurs at the correct position (para to the methoxy group)?

A1: The methoxy group is a strong ortho-, para-director. The position para to the methoxy group (C4) is the most electronically activated and sterically accessible site, making it the major product. To ensure high selectivity:

  • Control Stoichiometry: Use slightly more than one equivalent of bromine to avoid di- or tri-brominated byproducts.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

  • Solvent Choice: Using a non-polar solvent like glacial acetic acid can help control the reactivity of the bromine.[5]

Part 3: Grignard Reaction and Carboxylation

Q1: My Grignard reaction is not initiating. What should I do?

A1: This is a very common issue, especially at scale. The primary cause is the passivation of the magnesium surface by magnesium oxide or atmospheric moisture.[6]

  • Moisture Control: Ensure all glassware is rigorously dried (oven or flame-dried) and all solvents (like THF) are anhydrous.

  • Magnesium Activation: The magnesium turnings must be activated. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Initiation: Add a small amount of the aryl bromide to the activated magnesium. A gentle warming or sonication may be required to initiate the reaction, which is often indicated by bubbling or a slight color change. Once initiated, the rest of the bromide can be added at a controlled rate.

Q2: The yield of my carboxylic acid is low after reacting the Grignard reagent with CO₂. Why?

A2: Low yields in carboxylation can stem from several issues during the reaction or workup.[7]

  • Inefficient CO₂ Trapping: Ensure efficient delivery of dry CO₂ gas. For larger scales, bubbling CO₂ gas through the solution might be inefficient. A better method is to pour the Grignard solution onto crushed dry ice (solid CO₂) with vigorous stirring.[8] This provides a high concentration of CO₂.

  • Premature Quenching: The Grignard reagent is a strong base and will react with any acidic protons, including moisture from the air or CO₂ source.[9][10] Maintain a strictly inert (Nitrogen or Argon) and dry atmosphere throughout the process.

  • Workup Issues: During the acidic workup, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate salt and precipitate the carboxylic acid.[11] Insufficient acidification will leave the product as a more water-soluble salt.[8]

dot

Troubleshooting_Grignard Start Grignard Reaction Issue? NoInitiation Reaction Not Initiating Start->NoInitiation LowYield Low Carboxylic Acid Yield Start->LowYield Moisture Check for Moisture: - Glassware dry? - Solvent anhydrous? NoInitiation->Moisture CO2Trap Inefficient CO₂ Trapping? - Pour Grignard onto  excess dry ice LowYield->CO2Trap Quenching Premature Quenching? - Maintain inert atmosphere - Use dry reagents/CO₂ LowYield->Quenching Workup Improper Workup? - Acidify to pH 2-3 - Ensure complete precipitation LowYield->Workup MgActivation Activate Mg: - Add I₂ crystal - Use 1,2-dibromoethane - Crush turnings Moisture->MgActivation InitiationHelp Aid Initiation: - Gentle warming - Sonication MgActivation->InitiationHelp

Caption: Troubleshooting logic for Grignard formation and carboxylation steps.

Part 4: Purification and Isolation

Q1: My crude product is an oil or sticky solid that is difficult to handle. What is the cause?

A1: This often indicates the presence of significant impurities that depress the melting point of the product. Potential impurities include unreacted starting material (4-Bromo-3,5-dimethylanisole) or byproducts from the Grignard reaction. An acid-base extraction is highly effective for purification. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.[12]

Q2: I am experiencing low recovery during recrystallization. How can I improve my yield?

A2: Low recovery is a common issue in recrystallization.[13]

  • Solvent Choice: The ideal solvent should dissolve the product well when hot but poorly when cold.[14] For substituted benzoic acids, mixed solvent systems like ethanol/water or acetic acid/water are often effective.[12][15]

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will cause a significant portion of your product to remain in the mother liquor upon cooling.[13]

  • Cooling Rate: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation before filtration.[5][16]

dot

Purification_Workflow Crude Crude Product (in Organic Solvent) Extract Extract with aq. NaHCO₃ Crude->Extract OrganicLayer Organic Layer (Impurities) Extract->OrganicLayer  Separate AqueousLayer Aqueous Layer (Product as Salt) Extract->AqueousLayer  Separate Acidify Acidify with HCl (pH 2-3) AqueousLayer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize (e.g., Ethanol/Water) Filter->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: General workflow for purification via acid-base extraction and recrystallization.

Experimental Protocols & Data

Table 1: Reagent Quantities and Conditions for Scaled-Up Synthesis (Illustrative)
StepStarting MaterialReagents & SolventsTemp. (°C)Time (h)Typical Yield
1. Methylation 3,5-Dimethylphenol (1.0 eq)Dimethyl Sulfate (1.1 eq), NaOH (1.2 eq), Acetone50-604-690-95%
2. Bromination 3,5-Dimethylanisole (1.0 eq)Bromine (1.05 eq), Glacial Acetic Acid0-52-385-90%
3. Grignard 4-Bromo-1-methoxy-3,5-dimethylbenzene (1.0 eq)Mg turnings (1.2 eq), Anhydrous THF, I₂ (cat.)25-402-4>90% (in situ)
4. Carboxylation Grignard solution (from prev. step)Solid CO₂ (excess), Anhydrous THF-781-280-88%
5. Purification Crude AcidDiethyl Ether, aq. NaHCO₃, aq. HCl, Ethanol, Water25-80->95% recovery
Protocol 1: Synthesis of 3,5-Dimethylanisole (Methylation)
  • To a stirred solution of 3,5-dimethylphenol and a suitable base like sodium hydroxide in a solvent such as acetone, slowly add dimethyl sulfate dropwise.

  • Maintain the reaction temperature below 60°C to control the exothermic reaction.

  • After the addition is complete, continue stirring for several hours until TLC analysis indicates the consumption of the starting phenol.

  • Quench the reaction, typically with an aqueous solution, and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the crude 3,5-dimethylanisole.

Protocol 2: Synthesis of 4-Bromo-1-methoxy-3,5-dimethylbenzene (Bromination)
  • Dissolve 3,5-dimethylanisole in a suitable solvent like glacial acetic acid and cool the mixture in an ice bath.[5]

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise, ensuring the temperature remains low.[5]

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the excess bromine with a solution of sodium thiosulfate.[5]

  • Precipitate the product by adding the reaction mixture to cold water.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude brominated product.

Protocol 3: Grignard Formation, Carboxylation, and Purification
  • Grignard Formation: To a flask containing activated magnesium turnings under an inert atmosphere, add a solution of 4-bromo-1-methoxy-3,5-dimethylbenzene in anhydrous THF at a rate that maintains a gentle reflux. After addition, continue stirring until the magnesium is consumed.

  • Carboxylation: Cool the freshly prepared Grignard reagent and, in a separate vessel, place an excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous mechanical stirring.[8]

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous 6M HCl until the solution is acidic (pH 2-3) and all solids have dissolved.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

  • Acid-Base Purification: Extract the combined organic layers with a saturated aqueous sodium bicarbonate solution. Separate the layers and collect the aqueous (basic) layer.[12]

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to precipitate the pure this compound.[11]

  • Isolation & Recrystallization: Collect the solid product by vacuum filtration and wash with cold water.[12] Further purify the product by recrystallizing from a suitable solvent system like an ethanol/water mixture.[13][15] Dry the final product under vacuum.

References

Preventing degradation of 3,5-Dimethyl-4-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,5-Dimethyl-4-methoxybenzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. For extended storage, maintaining a temperature between 10°C and 25°C and protecting the compound from light is recommended.

Q2: What are the primary known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on structurally similar methoxybenzoic acid derivatives, two primary degradation pathways are anticipated under stress conditions:

  • O-Demethylation: Cleavage of the ether linkage of the methoxy group to form 3,5-Dimethyl-4-hydroxybenzoic acid. This can be promoted by harsh acidic or basic conditions at elevated temperatures.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be eliminated as carbon dioxide (CO₂), leading to the formation of 1,3-dimethyl-2-methoxybenzene.

Q4: Are there any visible signs of degradation?

While subtle chemical degradation may not be visible, any noticeable change in the appearance of the white crystalline solid, such as discoloration (e.g., yellowing or browning) or a change in texture, could indicate degradation. An unusual odor may also be a sign of decomposition.

Q5: How can I analytically assess the stability of my sample?

The stability of this compound can be monitored using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique. These methods can separate the parent compound from its potential degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of the solid (e.g., yellowing) Exposure to light, heat, or air (oxidation).Store the compound in an amber, tightly sealed container in a cool, dark place. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Presence of degradation products.Compare the chromatogram to a reference standard. If new peaks are present, consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. Ensure the analytical method is stability-indicating.
Poor solubility compared to a new batch Potential degradation or polymerization.Confirm the identity and purity of the material using analytical techniques. If degradation is confirmed, the material should be discarded.
Inconsistent experimental results Degradation of the starting material.Always use a fresh, properly stored sample for critical experiments. It is good practice to re-analyze the purity of older batches before use.

Data Presentation

Table 1: Recommended Storage Conditions Summary

Parameter Condition Rationale
Temperature 10°C - 25°CMinimizes thermal degradation.
Atmosphere Dry, inert gas (optional)Prevents hydrolysis and oxidation.
Light Protect from light (amber vial)Prevents photolytic degradation.
Container Tightly sealedPrevents exposure to moisture and air.

Table 2: Potential Degradation Products and Analytical Detection

Potential Degradation Product Predicted Degradation Pathway Recommended Analytical Technique
3,5-Dimethyl-4-hydroxybenzoic acidO-DemethylationHPLC, LC-MS
1,3-dimethyl-2-methoxybenzeneDecarboxylationGC-MS, HPLC

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Water (HPLC-grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with

Characterization of unexpected byproducts in 3,5-Dimethyl-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Dimethyl-4-methoxybenzoic Acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development. The proposed synthetic route starts from 3,5-dimethylphenol and proceeds through methylation, Friedel-Crafts acylation, and subsequent oxidation.

Proposed Synthetic Workflow

Synthetic_Workflow start 3,5-Dimethylphenol step1 Step 1: Williamson Ether Synthesis start->step1 CH3I, K2CO3 intermediate1 3,5-Dimethylanisole step1->intermediate1 step2 Step 2: Friedel-Crafts Acylation intermediate1->step2 CH3COCl, AlCl3 intermediate2 3,5-Dimethyl-4- methoxyacetophenone step2->intermediate2 step3 Step 3: Oxidation (e.g., Haloform Reaction) intermediate2->step3 1. Br2, NaOH 2. H3O+ product 3,5-Dimethyl-4- methoxybenzoic acid step3->product

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: Williamson Ether Synthesis (3,5-Dimethylphenol to 3,5-Dimethylanisole)

Q1: The yield of 3,5-dimethylanisole is low, and I have isolated unreacted 3,5-dimethylphenol.

A1: This issue typically points to incomplete deprotonation of the starting phenol or insufficient alkylating agent.

  • Insufficient Base: Ensure you are using at least one equivalent of a strong enough base (e.g., NaH, K2CO3) to fully deprotonate the phenol. For solid bases like potassium carbonate, ensure the reaction is vigorously stirred to maximize surface area contact.

  • Moisture Contamination: The presence of water will consume the base and can hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Insufficient Alkylating Agent: Use a slight excess (1.1-1.2 equivalents) of the methylating agent (e.g., dimethyl sulfate, methyl iodide) to drive the reaction to completion.

Q2: Besides the desired product, I have a significant amount of a high-boiling point byproduct.

A2: This is likely due to side reactions of the alkylating agent or C-alkylation.

  • Side Reactions of Alkylating Agent: If using dimethyl sulfate, it can act as a bis-alkylating agent under certain conditions, though less common with phenols. More likely, if the temperature is too high, elimination reactions can occur with more complex alkyl halides.

  • C-Alkylation vs. O-Alkylation: While O-alkylation is generally favored for phenols, some C-alkylation can occur, leading to methylated ring byproducts. Using a polar aprotic solvent like DMF or acetone can help favor O-alkylation.

Step 2: Friedel-Crafts Acylation (3,5-Dimethylanisole to 3,5-Dimethyl-4-methoxyacetophenone)

Q1: The Friedel-Crafts acylation is giving me a mixture of isomers.

A1: The methoxy and methyl groups are ortho-, para-directing. In 3,5-dimethylanisole, the 2, 4, and 6 positions are activated.

  • Steric Hindrance: The two methyl groups at positions 3 and 5 will sterically hinder acylation at the 2 and 6 positions. The primary site of acylation should be the 4-position (para to the methoxy group and ortho to the two methyl groups).

  • Reaction Conditions: Friedel-Crafts reactions are sensitive to temperature. Running the reaction at lower temperatures (0-5 °C) can improve regioselectivity.[1] Using a milder Lewis acid might also help, but could reduce the overall reaction rate.

Q2: My reaction is sluggish, and the yield is poor.

A2: This can be caused by catalyst deactivation or impure reagents.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl3) is highly sensitive to moisture. Ensure anhydrous conditions. The oxygen of the methoxy group can also coordinate with the Lewis acid, requiring a stoichiometric amount of the catalyst.

  • Substrate Purity: Ensure your 3,5-dimethylanisole is free of any basic impurities that could neutralize the catalyst.

Step 3: Oxidation (3,5-Dimethyl-4-methoxyacetophenone to this compound)

Q1: The haloform reaction is not proceeding to completion, and I am recovering the starting acetophenone.

A1: The haloform reaction requires a sufficient amount of base and halogen.

  • Stoichiometry: Ensure you are using at least 3 equivalents of the halogen and 4 equivalents of the base.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Steric Hindrance: The methyl groups ortho to the acetyl group might slightly hinder the reaction.[2] Extended reaction times or a slight increase in temperature might be necessary.

Q2: I am observing byproducts other than the desired carboxylic acid.

A2: Side reactions can occur under the strongly basic and oxidative conditions of the haloform reaction.

  • Aldol Condensation: Under basic conditions, the starting acetophenone can potentially undergo self-condensation, although this is less likely with the steric hindrance present.

  • Ring Halogenation: While the acetyl group is deactivating, under strongly basic conditions, some electrophilic aromatic substitution with the halogen on the electron-rich aromatic ring might occur, leading to halogenated byproducts.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts step_check Which step of the synthesis? start->step_check step1 Step 1: Williamson Ether Synthesis step_check->step1 step2 Step 2: Friedel-Crafts Acylation step_check->step2 step3 Step 3: Oxidation step_check->step3 sub_step1 Issue: Unreacted Phenol step1->sub_step1 sub_step2 Issue: Isomer Mixture step2->sub_step2 sub_step3 Issue: Incomplete Reaction step3->sub_step3 sol_step1 Check base stoichiometry and anhydrous conditions. sub_step1->sol_step1 sol_step2 Control temperature (0-5 °C) and ensure catalyst purity. sub_step2->sol_step2 sol_step3 Check base/halogen ratio and consider gentle heating. sub_step3->sol_step3

Caption: A troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for the main product and key intermediates?

A1:

  • 3,5-Dimethylanisole: ¹H NMR will show two singlets for the two equivalent aromatic protons, a singlet for the two equivalent methyl groups, and a singlet for the methoxy group.

  • 3,5-Dimethyl-4-methoxyacetophenone: ¹H NMR will show a singlet for the remaining aromatic proton, a singlet for the two methyl groups, a singlet for the methoxy group, and a singlet for the acetyl methyl group.

  • This compound: ¹H NMR will show a singlet for the aromatic proton, a singlet for the two methyl groups, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The acetyl methyl signal will be absent. IR spectroscopy will show a characteristic broad O-H stretch for the carboxylic acid.

Q2: Can I use potassium permanganate for the oxidation step instead of the haloform reaction?

A2: Yes, potassium permanganate (KMnO4) can be used to oxidize the acetyl group to a carboxylic acid.[3] However, this is a very strong oxidizing agent and may also oxidize the methyl groups on the ring if the reaction conditions are too harsh (e.g., high temperature). The haloform reaction is generally more specific for methyl ketones.[4]

Q3: How can I best purify the final product from unreacted starting material and byproducts?

A3:

  • Acid-Base Extraction: The final product is a carboxylic acid and can be separated from neutral byproducts (like unreacted acetophenone) by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: After extraction, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Table 1: Hypothetical Yields under Different Reaction Conditions

StepReactionConditionsExpected Yield (%)Major Byproduct(s)
1Williamson Ether SynthesisCH₃I, K₂CO₃, Acetone, Reflux85-95Unreacted 3,5-dimethylphenol
2Friedel-Crafts AcylationCH₃COCl, AlCl₃, DCM, 0 °C to RT70-802-acetyl isomer, di-acylated product
3Haloform ReactionBr₂, NaOH, Dioxane/H₂O, 50 °C80-90Unreacted acetophenone
3KMnO₄ OxidationKMnO₄, H₂O/Pyridine, Reflux60-75Over-oxidized products

Table 2: Spectroscopic Data for Potential Byproducts

Compound¹H NMR Key Signals (δ, ppm)Mass Spec (m/z)
2-acetyl-3,5-dimethylanisoleTwo distinct aromatic H signals, two distinct methyl singlets178.23
Di-acylated 3,5-dimethylanisoleOne aromatic H signal, two acetyl singlets220.27
Ring-brominated productAromatic H signals with reduced integration259.13 (for mono-bromo)

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylanisole

  • To a stirred solution of 3,5-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by distillation.

Protocol 2: Synthesis of 3,5-Dimethyl-4-methoxyacetophenone

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • Add a solution of 3,5-dimethylanisole (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate to give the crude product, which can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound via Haloform Reaction

  • In a round-bottom flask, dissolve 3,5-Dimethyl-4-methoxyacetophenone (1.0 eq) in a suitable solvent like 1,4-dioxane.

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and add it to the flask.

  • Cool the mixture in an ice bath and slowly add bromine (3.0 eq) with vigorous stirring.

  • After addition, remove the ice bath and warm the mixture to 50-60 °C for 2-3 hours.

  • Cool the mixture and quench any excess bromine with a saturated solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether to remove any neutral byproducts.

  • Carefully acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to get the pure this compound.

Logical Relationships

Purification_Decision start Crude Final Product check_purity Assess Purity (TLC, NMR) start->check_purity acid_base Acid-Base Extraction check_purity->acid_base Neutral Impurities Present recrystallize Recrystallization check_purity->recrystallize High Purity with Minor Impurities acid_base->recrystallize After Extraction chromatography Column Chromatography recrystallize->chromatography Persistent Impurities pure_product Pure Product recrystallize->pure_product Sharp Melting Point chromatography->pure_product

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3,5-Dimethyl-4-methoxybenzoic Acid and Structurally Related Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3,5-Dimethyl-4-methoxybenzoic acid and other selected benzoic acid derivatives. By examining their antimicrobial, antioxidant, and anti-inflammatory properties with supporting experimental data, this document aims to facilitate further research and drug development endeavors.

Comparative Biological Activity Data

The biological efficacy of benzoic acid derivatives is significantly influenced by the type, number, and position of substituents on the benzene ring. The following tables summarize quantitative data from various studies to provide a clear comparison. While direct experimental data for this compound is limited in the available literature, its potential activity can be inferred from the structure-activity relationships of closely related compounds.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)

Lower MIC values indicate higher antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not available--
Benzoic AcidEscherichia coli O157:H71000[1]
Salicylic Acid (2-Hydroxybenzoic Acid)Escherichia coli O157:H71000[1]
4-Hydroxybenzoic AcidEscherichia coli O157:H7>2000[1]
3,4-Dimethoxybenzoic AcidStaphylococcus aureus- (Zone of Inhibition = 5 mm at 100 µg/mL)[2]
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)Various bacteria-[3]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)Escherichia coli1500-2500[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis- (pMIC = 2.11 µM/ml)[4]
4-fluorophenyl substituted pyrazole derivativeStaphylococcus aureus ATCC 335911[5]
Table 2: Antioxidant Activity of Benzoic Acid Derivatives (IC₅₀ Values)

A lower IC₅₀ value signifies greater antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to measure antioxidant capacity.

CompoundAssayIC₅₀ (µM)Reference
This compound Data not available--
Gallic AcidDPPH12.27[6]
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)DPPHData not available-
Vanillic AcidDPPHData not available-
Protocatechuic Acid (3,4-Dihydroxybenzoic acid)DPPHData not available-
Butylated Hydroxy Toluene (BHT) (Standard)DPPH16.53[6]
Ascorbic Acid (Standard)DPPH12.27[6]
Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

This table presents in vivo data from the carrageenan-induced paw edema model, a standard assay for acute inflammation.

CompoundAnimal ModelDose% Inhibition of EdemaReference
This compound Data not available---
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Mice (Acetic acid-induced writhing)20 mg/kg74% reduction in writhing[7][8]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Mice (Acetic acid-induced writhing)50 mg/kg75% reduction in writhing[7][8]
Ellagic AcidRat (Carrageenan-induced paw edema)1, 3, 10, 30 mg/kgDose-dependent reduction[9]
Indomethacin (Standard)Rat (Carrageenan-induced paw edema)5 mg/kgSignificant inhibition[9]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidRat (LPS-induced inflammation)500 mg/60 kg bwSignificant reduction in inflammatory parameters[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the visible growth of a microorganism in a liquid medium.[11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[1]

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[12]

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13][14]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[13]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[15]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.[13]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of compounds against acute inflammation.[16][17]

  • Animal Model: Typically, rats or mice are used for this study.[9][18]

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[9]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a subplantar injection of a carrageenan solution (e.g., 1% in saline) is given into the hind paw of the animals to induce localized inflammation and edema.[16][17]

  • Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.[9]

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involved in inflammation and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis compound Test Compound (this compound) assays Biological Assays (Antimicrobial, Antioxidant, Anti-inflammatory) compound->assays derivatives Other Benzoic Acid Derivatives derivatives->assays antimicrobial Antimicrobial Testing (MIC Determination) assays->antimicrobial antioxidant Antioxidant Assay (DPPH, IC50) assays->antioxidant anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) assays->anti_inflammatory mic_table Table 1: MIC Values antimicrobial->mic_table ic50_table Table 2: IC50 Values antioxidant->ic50_table edema_table Table 3: % Edema Inhibition anti_inflammatory->edema_table comparison Comparative Analysis mic_table->comparison ic50_table->comparison edema_table->comparison

Caption: Workflow for comparing the biological activity of benzoic acid derivatives.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB NF-κB IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by benzoic acid derivatives.

mapk_pathway cluster_stimuli Stress/Inflammatory Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammation Inflammation Transcription_Factors->Inflammation Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by benzoic acid derivatives.

References

Comparative analysis of different synthetic routes to 3,5-Dimethyl-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 3,5-Dimethyl-4-methoxybenzoic Acid

For researchers and professionals in drug development, the efficient synthesis of specialized aromatic carboxylic acids is a cornerstone of innovation. This guide provides a comparative analysis of two distinct synthetic pathways to this compound, a valuable building block in medicinal chemistry. The routes are evaluated based on starting materials, reaction yields, and overall efficiency, supported by detailed experimental data and protocols.

Comparative Summary of Synthetic Routes

Two primary routes for the synthesis of this compound are presented, starting from readily available phenolic compounds: 2,6-dimethylphenol (Route 1) and 2,4,6-trimethylphenol (Route 2). Both routes converge on the intermediate 3,5-dimethyl-4-methoxybenzaldehyde, which is then oxidized to the final product.

Route Step Starting Material Key Reagents & Solvents Reaction Time Temperature (°C) Yield (%)
1 1. Methylation2,6-DimethylphenolDimethyl carbonate, Mn₂(CO)₁₀1 h18099
2. Formylation2,6-DimethylanisoleHexamethylenetetramine, Trifluoroacetic acid3 h84-10874
3. Oxidation3,5-Dimethyl-4-methoxybenzaldehydeKMnO₄, Phase Transfer Catalyst, Ethyl acetate/Toluene~2 h50>90
2 1. Oxidation2,4,6-TrimethylphenolO₂, Co(OAc)₂, NaOH, Ethylene glycol/H₂O12 h5088
2. Methylation3,5-Dimethyl-4-hydroxybenzaldehydeDimethyl sulfate, K₂CO₃Not specified85-95~99
3. Oxidation3,5-Dimethyl-4-methoxybenzaldehydeKMnO₄, Phase Transfer Catalyst, Ethyl acetate/Toluene~2 h50>90

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 A 2,6-Dimethylphenol B 2,6-Dimethylanisole A->B Methylation (99% yield) C 3,5-Dimethyl-4-methoxybenzaldehyde B->C Duff Formylation (74% yield) D This compound C->D Oxidation (>90% yield)

Caption: Synthetic pathway for Route 1.

Route_2 A 2,4,6-Trimethylphenol B 3,5-Dimethyl-4-hydroxybenzaldehyde A->B Selective Oxidation (88% yield) C 3,5-Dimethyl-4-methoxybenzaldehyde B->C Methylation (~99% yield) D This compound C->D Oxidation (>90% yield)

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocols

Route 1: From 2,6-Dimethylphenol

Step 1: Methylation of 2,6-Dimethylphenol to 2,6-Dimethylanisole [1]

  • Materials: 2,6-Dimethylphenol, Dimethyl carbonate, Dimanganese decacarbonyl (Mn₂(CO)₁₀).

  • Procedure: A 17-mL stainless steel high-pressure micro reactor is charged with 2,6-dimethylphenol (100 mmol), dimethyl carbonate (300 mmol), and Mn₂(CO)₁₀ (3 mmol). The reactor is hermetically sealed and heated to 180°C for 1 hour. After cooling to room temperature, the mixture is filtered through alumina. Unreacted dimethyl carbonate is removed by distillation, and the residue is distilled under reduced pressure to yield 2,6-dimethylanisole.

  • Yield: 99%.

Step 2: Formylation of 2,6-Dimethylanisole to 3,5-Dimethyl-4-methoxybenzaldehyde (Duff Reaction)

  • Materials: 2,6-Dimethylanisole, Hexamethylenetetramine, Trifluoroacetic acid, Chloroform.

  • Procedure: A mixture of 2,6-dimethylanisole (0.1 mol), hexamethylenetetramine (0.2 mol), and trifluoroacetic acid (140 ml) is heated at reflux (84-108°C) for 3 hours. The reaction mixture is then concentrated, hydrolyzed, and extracted with chloroform. Distillation of the product yields 3,5-dimethyl-4-methoxybenzaldehyde.

  • Yield: Approximately 74%.

Step 3: Oxidation of 3,5-Dimethyl-4-methoxybenzaldehyde to this compound [1]

  • Materials: 3,5-Dimethyl-4-methoxybenzaldehyde, Potassium permanganate (KMnO₄), Phase transfer catalyst (e.g., a quaternary ammonium salt), Ethyl acetate or Toluene.

  • Procedure: The oxidation of 3,5-dimethyl-4-methoxybenzaldehyde is carried out using potassium permanganate in a non-polar solvent such as ethyl acetate or toluene, in the presence of a phase transfer catalyst. The reaction is conducted at 50°C with magnetic stirring for approximately 2 hours. The product, this compound, is obtained after workup.

  • Yield: Greater than 90%.

Route 2: From 2,4,6-Trimethylphenol

Step 1: Selective Oxidation of 2,4,6-Trimethylphenol to 3,5-Dimethyl-4-hydroxybenzaldehyde [2]

  • Materials: 2,4,6-Trimethylphenol, Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Sodium hydroxide (NaOH), Ethylene glycol, Water, Chloroform, Hydrochloric acid.

  • Procedure: A mixture of 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol), and NaOH (5.0 mmol) in a mixture of ethylene glycol (5.0 mL) and water (0.25 mL) is stirred with O₂ (1.0 atm) being bubbled through at 50°C for 12 hours. After the reaction, hydrochloric acid (10.0 mL, 2%) and chloroform (10.0 mL) are added. The chloroform phase is separated, and the aqueous phase is further extracted with chloroform. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography.

  • Yield: 88%.

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde to 3,5-Dimethyl-4-methoxybenzaldehyde [3]

  • Materials: 3,5-Dimethyl-4-hydroxybenzaldehyde, Dimethyl sulfate, Potassium carbonate (K₂CO₃).

  • Procedure: A mixture of 3,5-dimethyl-4-hydroxybenzaldehyde, an excess of dimethyl sulfate, and potassium carbonate is heated with stirring. A typical reaction temperature is between 85°C and 95°C. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the 3,5-dimethyl-4-methoxybenzaldehyde.

  • Yield: Approximately 99%.

Step 3: Oxidation of 3,5-Dimethyl-4-methoxybenzaldehyde to this compound [1]

  • Materials: 3,5-Dimethyl-4-methoxybenzaldehyde, Potassium permanganate (KMnO₄), Phase transfer catalyst, Ethyl acetate or Toluene.

  • Procedure: The oxidation is carried out as described in Route 1, Step 3.

  • Yield: Greater than 90%.

Analysis and Recommendation

Both synthetic routes offer high overall yields for the preparation of this compound.

  • Route 1 begins with a very efficient methylation step. The subsequent Duff formylation provides a good yield, and the final oxidation is highly efficient. This route is a strong candidate for large-scale synthesis due to the high yield of the initial step.

  • Route 2 utilizes a selective oxidation of a readily available starting material. The subsequent methylation and oxidation steps are also very high-yielding. This route is also a viable and efficient option.

The choice between the two routes may ultimately depend on the cost and availability of the starting materials, 2,6-dimethylphenol versus 2,4,6-trimethylphenol, as well as considerations regarding the handling of the reagents involved in each pathway. Both routes demonstrate effective and high-yielding methodologies for the synthesis of the target compound.

References

Efficacy of 3,5-Dimethyl-4-methoxybenzoic Acid Derivatives and Analogs as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory efficacy of derivatives related to 3,5-Dimethyl-4-methoxybenzoic acid. Due to a scarcity of publicly available data on a wide range of this compound derivatives, this document focuses on its close structural analogs, primarily syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and other related phenolic compounds. The data presented herein is intended to serve as a valuable resource for identifying promising scaffolds and guiding future research in the development of novel enzyme inhibitors.

Comparative Efficacy of Benzoic Acid Derivatives as Enzyme Inhibitors

The inhibitory potential of benzoic acid derivatives is highly dependent on their substitution patterns and the target enzyme. The following tables summarize the available quantitative data (IC50 and Kᵢ values) for these compounds against key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

AChE and BChE are critical enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.

CompoundEnzymeIC50 (µM)Kᵢ (µM)Inhibition TypeReference
Syringic AcidAChE29.53 ± 0.19 (µg/mL)*--[1]
Methyl SyringinateAChE5.50 (µmol/µmol AChE) -Competitive[2]
4-Hydroxybenzoic AcidAChE6.36 (µmol/µmol AChE)--[2]
Vanillic AcidAChE--Weaker than Protocatechuic Acid[2]
Homogentisic AcidAChEMost Active in Study--[3]
Rosmarinic AcidAChEActive--[3]
Caffeic AcidAChEActive--[3]
Gallic AcidAChEActive--[3]

*Note: The IC50 for Syringic Acid was reported in µg/mL. Conversion to µM requires the molecular weight (198.17 g/mol ), resulting in an approximate IC50 of 149 µM. **Note: The IC50 values from this study were reported as a molar ratio of inhibitor to enzyme.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and CO₂ transport.[1][4][5][6] Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[7]

CompoundIsoformKᵢ (µM)Inhibition TypeReference
Syringic AcidhCA I1061Non-competitive[8]
Syringic AcidhCA II758Non-competitive[8]
Gallic AcidhCA I274-[8]
Gallic AcidhCA II121Competitive[8]
Caffeic AcidhCA I756Non-competitive[8]
Caffeic AcidhCA II643Non-competitive[8]
Ferulic AcidhCA I834Non-competitive[8]
Ferulic AcidhCA II712Non-competitive[8]
p-Coumaric AcidhCA I645Non-competitive[8]
p-Coumaric AcidhCA II453Competitive[8]
p-Hydroxybenzoic AcidhCA I986Non-competitive[8]
p-Hydroxybenzoic AcidhCA II697Non-competitive[8]
Other Enzyme Inhibition

Derivatives of closely related benzoic acids have also been investigated for their inhibitory effects on other enzymes.

Compound ClassEnzymeIC50 Range (µM)Reference
Syringic Acid DerivativesXanthine Oxidase7.18 - 15.60[1]
Syringic AcidUreaseInhibitory Activity Observed[5]
Alkyl Esters of Gentisic AcidTyrosinase~11 - 20 (µg/mL)[9]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10][11]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Eserine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (per well):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of AChE solution.

    • Include wells for a negative control (solvent only) and a positive control.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C.[11]

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[10]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Record readings kinetically every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

cluster_workflow AChE Inhibition Assay Workflow prep Prepare Reagents (Buffer, AChE, ATCI, DTNB, Inhibitor) plate Plate Setup in 96-well Plate (Buffer, Inhibitor, AChE) prep->plate preincubate Pre-incubate (15 min at 37°C) plate->preincubate add_dtnb Add DTNB preincubate->add_dtnb add_atci Initiate Reaction (Add ATCI) add_dtnb->add_atci measure Kinetic Measurement (Absorbance at 412 nm) add_atci->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Workflow for the AChE inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically.[12][13][14]

Materials:

  • 96-well microplate

  • Microplate reader

  • Carbonic Anhydrase (e.g., from bovine erythrocytes)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control.

    • Prepare a working solution of CA in cold Tris-HCl buffer.

    • Prepare a fresh solution of p-NPA in a solvent like acetonitrile or DMSO.

  • Assay Setup (per well):

    • Add 160 µL of Tris-HCl buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the CA enzyme solution.

    • Include wells for negative (no inhibitor) and positive controls.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[12]

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the p-NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 400-405 nm kinetically for 10-30 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Cholinergic Signaling and Acetylcholinesterase

In the central nervous system, acetylcholine (ACh) acts as a neurotransmitter, playing a crucial role in learning and memory. Acetylcholinesterase (AChE) terminates the signal by hydrolyzing ACh. In Alzheimer's disease, the degradation of cholinergic neurons leads to a decline in ACh levels, contributing to cognitive impairment. AChE inhibitors increase the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[15][16][17][18][19]

cluster_cholinergic Cholinergic Synapse presynaptic Presynaptic Neuron ACh_vesicle Synaptic Vesicle (contains ACh) postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate ACh_receptor ACh Receptor ACh->ACh_receptor Binds ACh_vesicle->synaptic_cleft Release choline Choline AChE->choline Hydrolysis acetate Acetate AChE->acetate ACh_receptor->postsynaptic Signal Transduction choline_transporter Choline Transporter choline_transporter->presynaptic Reuptake choline->choline_transporter inhibitor AChE Inhibitor (e.g., Syringic Acid Derivative) inhibitor->AChE Inhibits

Cholinergic signaling at the synapse and the role of AChE inhibitors.

Carbonic Anhydrase Catalytic Cycle

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This reaction is crucial for maintaining acid-base balance and facilitating the transport of CO₂ in the body. Inhibitors typically coordinate to the zinc ion in the active site, preventing the binding of water or CO₂.

cluster_ca Carbonic Anhydrase Catalytic Cycle E_Zn_H2O Enzyme-Zn²⁺-H₂O E_Zn_OH Enzyme-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 Enzyme-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ E_Zn Enzyme-Zn²⁺ E_Zn_HCO3->E_Zn -HCO₃⁻ E_Zn->E_Zn_H2O +H₂O CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺ Inhibitor Inhibitor (e.g., Phenolic Acid) Inhibitor->E_Zn_H2O Inhibits

Simplified catalytic cycle of carbonic anhydrase and the point of inhibition.

References

A Comparative Analysis of the In Vitro Cytotoxic Effects of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

Comparative Cytotoxicity Data

The cytotoxic efficacy of various benzoic acid derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values and experimental conditions for selected benzoic acid derivatives, providing a basis for comparison.

CompoundCell LineIncubation TimeIC50 ValueReference
Syringic Acid HepG2 (Hepatocellular Carcinoma)24 hoursNot specified, but significant cytotoxicity observed at 25, 50, and 100 µM[1][2]
3,4-Dihydroxybenzoic Acid (DHBA) HCT-116 & HCT-15 (Colon Carcinoma)Not specifiedRetarded cell growth by 50-60%[3]
(+)-Usnic Acid HCT116 (Colon Cancer)72 hours~10 µg/mL[4][5]
(+)-Usnic Acid MDA-MB-231 (Breast Cancer)72 hours15.8 µg/mL[4][5]
(-)-Usnic Acid MDA-MB-231 (Breast Cancer)72 hours20.2 µg/mL[4][5]
trans-3,4,4',5-tetramethoxystilbene Luminal A Breast CancerNot specified2.2 µM[6]
trans-3,4,4',5-tetramethoxystilbene HER2 Breast CancerNot specified1.1 µM[6]
trans-3,4,4',5-tetramethoxystilbene Basal Triple Negative Breast CancerNot specified1.8 µM[6]

Experimental Methodologies

The assessment of a compound's cytotoxic effect is fundamental to preclinical drug development. The following protocols are standard methodologies employed in the cited studies to determine cell viability and mechanisms of cell death.

1. MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzoic acid derivative) and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also maintained.

    • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 3-4 hours to allow formazan crystal formation.

    • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a specific wavelength. The cell viability is then calculated as a percentage relative to the untreated control cells.

2. Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis Detection

This dual staining method is used to visualize the morphological changes associated with apoptosis.

  • Principle: Acridine orange is a vital stain that permeates both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide, on the other hand, only enters cells with compromised membrane integrity, staining the nucleus red. This differential staining allows for the distinction between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with the test compound for the desired time.

    • Staining: A mixture of AO and EB is added to the cell suspension.

    • Visualization: The stained cells are observed under a fluorescence microscope to identify morphological characteristics of apoptosis, such as chromatin condensation, membrane blebbing, and the formation of apoptotic bodies.

Visualizing Experimental and Biological Processes

To better illustrate the processes involved in cytotoxicity studies, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Test Compound at Various Concentrations overnight_incubation->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

signaling_pathway SA Syringic Acid ROS Increased Reactive Oxygen Species (ROS) SA->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulation CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by Syringic Acid in HepG2 cells.[1][2][7]

Mechanistic Insights

Studies on Syringic Acid have provided valuable insights into the potential mechanisms by which benzoic acid derivatives may exert their cytotoxic effects. In HepG2 cells, Syringic Acid has been shown to induce apoptosis through a pathway mediated by reactive oxygen species (ROS).[1][2][7] The proposed mechanism involves an increase in intracellular ROS, leading to mitochondrial stress. This, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1][2] The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to programmed cell death.[1][2]

Conclusion

While data on the cytotoxic effects of 3,5-Dimethyl-4-methoxybenzoic acid remains to be established, the available research on structurally related compounds, particularly Syringic Acid, offers a strong foundation for future investigations. The methodologies and mechanistic pathways described in this guide provide a framework for the systematic evaluation of novel benzoic acid derivatives as potential anticancer agents. Further research is warranted to synthesize and evaluate this compound to determine its specific cytotoxic profile and therapeutic potential.

References

A Researcher's Guide to Comparing Spectroscopic Data of 3,5-Dimethyl-4-methoxybenzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, ensuring the purity and consistency of chemical reagents is paramount. The identity and quality of a starting material like 3,5-Dimethyl-4-methoxybenzoic acid can significantly impact experimental outcomes. This guide provides a framework for the comparative analysis of its spectroscopic data from various commercial suppliers.

While comprehensive spectroscopic data for this compound is not always publicly available from all suppliers, this guide outlines the standardized methods necessary for a thorough in-house comparison. We present available data from one supplier as a reference and provide detailed experimental protocols for researchers to generate their own comparable data for samples obtained from different sources.

Representative Spectroscopic Data

Spectroscopic data for a sample of this compound (CAS No: 21553-46-8) supplied by TCI Chemicals has been made available through public databases.[1] This information serves as a useful benchmark for comparison. Key spectral features from Fourier Transform Infrared (FT-IR) and Raman spectroscopy are summarized below.

Table 1: Spectroscopic Data for this compound (Supplier: TCI Chemicals)[1]
Spectroscopic TechniqueKey Peaks/Signals (cm⁻¹)Interpretation
FT-IR (ATR-Neat) ~3000-2500 (broad)O-H stretch of carboxylic acid dimer
~1680C=O stretch of carboxylic acid
~1600, ~1460C=C aromatic ring stretches
~1270C-O stretch
Raman (FT-Raman) ~1610Aromatic ring stretch
~1300In-plane bending/stretching
~800Aromatic C-H out-of-plane bend

Note: The data presented is based on information available from the PubChem database for a sample supplied by TCI Chemicals India Pvt. Ltd.[1] Researchers should expect minor variations in peak positions and intensities due to instrumentation and sample preparation.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial when comparing chemical reagents from different suppliers. The following workflow outlines the essential steps from sample acquisition to data analysis and decision-making.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Decision A Procure 3,5-Dimethyl-4- methoxybenzoic acid from multiple suppliers (A, B, C) B Assign unique lot numbers and document supplier information A->B C Prepare samples under identical conditions (solvent, concentration) B->C Standardized Protocol D Acquire Spectroscopic Data (NMR, FT-IR, MS) for each sample C->D E Process and overlay spectra for direct comparison D->E Raw Data F Tabulate key spectral data (chemical shifts, peak positions, m/z values) E->F G Evaluate consistency and identify any discrepancies or impurities F->G H Select optimal supplier based on purity and consistency G->H

Figure 1. Workflow for comparative spectroscopic analysis of a chemical from different suppliers.

Detailed Experimental Protocols

To ensure a valid comparison, all samples must be analyzed under identical conditions. The following are standard protocols for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): Approximately -2 to 14 ppm.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

b) ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): Approximately 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the deuterated solvent signal.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is a rapid and common method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a standard sample holder.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan (with no sample) before the sample scan. The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system or with a direct infusion Electrospray Ionization (ESI) source.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to 280°C at a rate of 10-20°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • ESI-MS Parameters:

    • Infusion Rate: 5-10 µL/min.

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas: Nitrogen at a suitable temperature and flow rate.

  • Data Analysis: Identify the molecular ion peak (M⁻ or M+H⁺) and characteristic fragmentation patterns. Compare the retention times if using GC-MS.

By adhering to these standardized protocols, researchers can generate a robust and reliable dataset to objectively compare the quality of this compound from different suppliers, ensuring the integrity and reproducibility of their scientific work.

References

Cross-Validation of Analytical Methods for the Quantification of 3,5-Dimethyl-4-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental to ensuring data integrity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,5-Dimethyl-4-methoxybenzoic acid. Supported by experimental data from analogous compounds, this document details methodologies, performance metrics, and logical workflows to assist in method selection and validation.

The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[1] HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS excels in analyzing volatile and thermally stable substances.[1] As this compound is a non-volatile organic acid, a derivatization step to increase its volatility is necessary for GC-MS analysis, whereas HPLC can often analyze it directly.[1][2]

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the quantification of aromatic carboxylic acids, providing a comparative overview for HPLC and GC-MS.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Key Considerations
Principle Separation based on partitioning between a stationary and a liquid mobile phase, with UV detection.[3]Separation of volatile compounds in the gas phase, followed by mass-based detection.[3]GC-MS requires derivatization for non-volatile analytes like this compound.[2][3]
Linearity (r²) > 0.999[3]> 0.995[3]Both methods demonstrate excellent linearity over a defined concentration range.[4]
Accuracy (% Bias / % Recovery) Within ±15% (% Bias)[2] / 98-102% (% Recovery)[3]Within ±15% (% Bias)[2] / 95-105% (% Recovery)[3]Comparable accuracy is achievable with optimized methods.[4]
Precision (%RSD) < 15%[2]< 15%[2]Both techniques show good precision.[4]
Lower Limit of Quantification (LLOQ) 50 - 500 ng/mL[2]0.5 - 10 ng/mL (with derivatization)[2]GC-MS generally offers superior sensitivity and lower detection limits.[2][4]
Primary Application Quantitative purity determination and impurity profiling.[3]Identification and quantification of trace impurities and the main compound.[3]HPLC is robust for routine quality control, while GC-MS is ideal for high-sensitivity applications.[3]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established protocols for structurally similar benzoic acid derivatives and is suitable for direct quantification.[5]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.[6]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of Methanol and Water (e.g., 55:45, v/v), with the aqueous phase containing an acidifier like 0.1% phosphoric acid to suppress ionization.[5][7]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 20 µL.[5]

2. Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh a reference standard of this compound and dissolve it in methanol.[5]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve desired concentrations for the calibration curve.[5]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[7]

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[7]

  • Inject the standard and sample solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to make the analyte volatile. Silylation is a common technique for carboxylic acids.[8][9]

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a triple quadrupole or single quadrupole mass spectrometer.[10]

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min.[3]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.[3][8]

  • Injector Temperature: 250 °C.[3]

  • Injection Mode: Splitless.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.[3]

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[3]

2. Sample Preparation and Derivatization:

  • Extraction: If in a complex matrix, perform a liquid-liquid extraction. Homogenize the sample with ethyl acetate, acidifying the aqueous phase to pH 2-3 to ensure the analyte is in its non-ionized form.[8] Evaporate the organic solvent to dryness.[2]

  • Derivatization (Silylation): To the dried extract or a weighed standard, add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8] Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[8]

  • Calibration: Prepare a series of derivatized standard solutions following the same procedure.[8]

3. Analysis:

  • Inject 1 µL of the derivatized sample or standard into the GC-MS.

  • Construct a calibration curve based on the peak area of the selected characteristic ions of the derivatized analyte.[8]

Methodology and Workflow Visualizations

To further clarify the processes involved in method selection and validation, the following diagrams illustrate the logical and experimental workflows.

start Start: Quantify this compound req Define Analytical Requirements start->req sensitivity High Sensitivity Required? (Trace Analysis, LLOQ < 50 ng/mL) req->sensitivity matrix Complex Matrix or Impurity Identification Needed? sensitivity->matrix No gcms Select GC-MS Method (with Derivatization) sensitivity->gcms Yes hplc Select HPLC-UV Method matrix->hplc No matrix->gcms Yes hplc_dev Develop & Optimize HPLC Method hplc->hplc_dev gcms_dev Develop & Optimize Derivatization and GC-MS Method gcms->gcms_dev validate Perform Method Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->validate gcms_dev->validate end End: Method Implemented validate->end

Caption: Logical workflow for selecting an analytical method.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Comparison prep Prepare Identical Sample Sets (Spiked with known concentrations) hplc Analyze Samples using HPLC Method prep->hplc gcms Derivatize & Analyze Samples using GC-MS Method prep->gcms std Prepare Calibration Standards std->hplc std->gcms quant Quantify Results from Both Methods hplc->quant gcms->quant compare Statistically Compare Results (e.g., t-test, Bland-Altman plot) quant->compare bias Assess for Proportional or Constant Bias compare->bias accept Results are Correlated and Interchangeable bias->accept No Significant Bias investigate Investigate Discrepancies (Matrix Effects, Extraction, etc.) bias->investigate Significant Bias Detected

Caption: Experimental workflow for cross-validation.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and straightforward method ideal for routine quality control, purity assessment, and quantification when analyte concentrations are expected in the higher ng/mL to µg/mL range.[2] Its primary advantage is the ability to analyze the compound directly without derivatization.[4]

  • GC-MS is the superior technique when high sensitivity, low limits of detection, and high selectivity are paramount, especially in complex biological or environmental matrices.[2][3] While it requires an additional derivatization step, it provides unparalleled confidence in peak identity and is excellent for trace-level impurity analysis.[3]

For the highest level of confidence, particularly during method development or for critical applications, a cross-validation of results between both techniques is recommended to ensure the integrity and reliability of the analytical data.[4]

References

A Comparative Guide to the Antioxidant Potential of 3,5-Dimethyl-4-methoxybenzoic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of 3,5-Dimethyl-4-methoxybenzoic acid and the well-characterized antioxidant, gallic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds. This document summarizes available quantitative data, presents detailed experimental protocols for key antioxidant assays, and includes visualizations to illustrate experimental workflows.

Introduction

Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Phenolic compounds, in particular, are a major class of antioxidants. Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring polyphenol renowned for its potent antioxidant properties, which have been extensively documented.[1][2] In contrast, this compound is a synthetic derivative of benzoic acid. While its chemical properties are known, its antioxidant potential has not been extensively reported in publicly available literature. This guide aims to provide a comparative overview based on available data and theoretical considerations.

Quantitative Antioxidant Activity

A direct experimental comparison of the antioxidant activity of this compound and gallic acid is limited by the lack of published data for the former. However, the antioxidant capacity of gallic acid has been extensively quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating greater antioxidant potency.

Table 1: In Vitro Antioxidant Activity of Gallic Acid

AssayIC50 Value (µg/mL)Reference
DPPH Radical ScavengingNot specified[3]
ABTS Radical Scavenging1.03 ± 0.25[3]
FRAPNot specified in IC50[4]

Note: The IC50 values can vary between studies due to different experimental conditions.

No peer-reviewed studies presenting DPPH, ABTS, or FRAP assay results for this compound could be identified in the public domain.

Structural Comparison and Theoretical Antioxidant Potential

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.

Gallic Acid: Possesses three hydroxyl groups attached to its aromatic ring. This structure allows for significant resonance stabilization of the resulting phenoxyl radical, making it a highly effective radical scavenger.

This compound: Features a single methoxy (-OCH3) group and two methyl (-CH3) groups on the benzene ring. While the methoxy group can have a modest influence on antioxidant activity, the absence of free hydroxyl groups, which are the primary radical-scavenging moieties, strongly suggests that its antioxidant potential is significantly lower than that of gallic acid. The methyl groups may offer some steric hindrance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antioxidant activity assays. Below are generalized protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[3]

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) (Yellow/Colorless)

Generalized Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add a specific volume of the test compound solution (at various concentrations) to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_Sol->Mix Test_Cmpd Prepare Test Compound Dilutions Test_Cmpd->Mix Incubate Incubate in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).[3]

Principle: Antioxidant-H + ABTS•+ → Antioxidant• + ABTS (Blue-Green) (Colorless)

Generalized Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.7-1.0 at the measurement wavelength.

  • Reaction Mixture: A specific volume of the test compound solution is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS Radical Prepare_Working_Sol Prepare ABTS Working Solution Generate_ABTS->Prepare_Working_Sol Mix Mix ABTS and Test Compound Prepare_Working_Sol->Mix Test_Cmpd Prepare Test Compound Dilutions Test_Cmpd->Mix Incubate Incubate at Room Temp Mix->Incubate Measure_Abs Measure Absorbance Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

ABTS Radical Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at around 593 nm.[4]

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)

Generalized Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: The FRAP reagent is pre-warmed, and then a small volume of the test compound solution is added.

  • Incubation: The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).

  • Measurement: The absorbance of the blue-colored complex is measured at approximately 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP Prepare FRAP Reagent Mix Mix FRAP Reagent and Sample/Standard Prepare_FRAP->Mix Test_Cmpd Prepare Test Compound Dilutions Test_Cmpd->Mix Standard_Curve Prepare Standard Curve Standard_Curve->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate_Power Calculate Ferric Reducing Power Measure_Abs->Calculate_Power

FRAP Assay Workflow

Conclusion

Gallic acid is a well-established and potent antioxidant, with its high activity attributed to its three hydroxyl groups. In contrast, this compound lacks the key structural features typically associated with strong antioxidant activity, namely the free hydroxyl groups. While direct experimental data for this compound is not available in the public domain, a structural comparison strongly suggests that its antioxidant potential is likely to be significantly lower than that of gallic acid. Further experimental evaluation of this compound using standardized antioxidant assays is necessary to definitively determine its antioxidant capacity. Researchers interested in the antioxidant properties of benzoic acid derivatives should consider synthesizing and testing compounds with varied substitution patterns, particularly focusing on the inclusion of hydroxyl groups.

References

Unambiguous Molecular Structure Confirmation: A Comparative Guide to X-ray Crystallography for 3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural confirmation of 3,5-Dimethyl-4-methoxybenzoic acid, a key intermediate in various synthetic pathways.

X-ray crystallography stands as the gold standard for providing unequivocal proof of molecular structure, offering a detailed atomic-level view of the compound in its solid state. This guide will delve into the experimental protocol for this powerful technique, present its performance in comparison to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the necessary data and visualizations to support its application.

Comparative Analysis of Structural Elucidation Techniques

While NMR and Mass Spectrometry are indispensable tools in the chemist's arsenal for molecular characterization, X-ray crystallography offers a level of detail that is often unattainable by other methods. The following table summarizes the key performance indicators of these techniques in the context of structural confirmation for a small organic molecule like this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.Connectivity of atoms (through-bond correlations), stereochemistry, and dynamic information in solution.Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized sample)
Ambiguity Low to none for a well-resolved structure.Can be ambiguous for complex structures or isomers without 2D techniques.High for structural isomers; does not provide stereochemical information.
Sample Requirement High-quality single crystal (typically >0.1 mm).5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR.Micrograms to nanograms.
Throughput Lower, crystal growth can be time-consuming.High, rapid data acquisition.High, rapid analysis.

Experimental Protocols

Single-Crystal X-ray Crystallography

The determination of the molecular structure of this compound via single-crystal X-ray diffraction involves the following key steps:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture). The purity of the compound is crucial for obtaining diffraction-quality crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model is built into the electron density and refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-25 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of atoms and the overall structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of this compound is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined by the mass analyzer.

  • Data Analysis: The molecular weight is determined from the molecular ion peak. The fragmentation pattern can be analyzed to provide clues about the molecule's structure.

Data Presentation

The following tables present a template for the crystallographic data of this compound and a comparison with data obtained from NMR and MS.

Table 1: Crystallographic Data for this compound (Template)

ParameterValue
Chemical FormulaC₁₀H₁₂O₃
Formula Weight180.20
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factorTo be determined

Note: This table serves as a template. The values will be populated upon successful single-crystal X-ray diffraction analysis.

Table 2: Spectroscopic Data for this compound

TechniqueDataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~11-12 (s, 1H, -COOH), 7.8-8.0 (s, 2H, Ar-H), 3.8-3.9 (s, 3H, -OCH₃), 2.3-2.4 (s, 6H, -CH₃)Confirms the presence of carboxylic acid, aromatic, methoxy, and methyl protons in the expected ratio.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172 (-COOH), ~160 (C-OCH₃), ~138 (C-CH₃), ~130 (Ar-CH), ~128 (C-COOH), ~60 (-OCH₃), ~20 (-CH₃)Indicates the number of unique carbon environments consistent with the proposed structure.
Mass Spectrometry (ESI-)m/z: 179.06 [M-H]⁻Confirms the molecular weight of the compound (180.20 g/mol ).

Visualizing the Workflow

The following diagram illustrates the logical workflow of confirming the molecular structure of this compound using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 3,5-Dimethyl- 4-methoxybenzoic acid purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file structure_confirmation Molecular Structure Confirmation cif_file->structure_confirmation

Caption: Workflow for molecular structure confirmation via X-ray crystallography.

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-4-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dimethyl-4-methoxybenzoic acid (CAS No. 21553-46-8).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be familiar with the hazards associated with this compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator should be used if dust is generated and ventilation is inadequate.Prevents inhalation of harmful dust or aerosols.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[2]

Experimental Protocol for Waste Segregation and Collection:

  • Solid Waste Collection:

    • Collect pure this compound, any contaminated weighing papers, and other solid consumables (e.g., gloves, wipes) in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as polyethylene or polypropylene, and kept securely sealed when not in use.

  • Liquid Waste (Solutions) Collection:

    • Solutions containing this compound should be collected in a separate, leak-proof container that is compatible with the solvent used.

    • Label the container clearly as "Hazardous Organic Liquid Waste" and specify the contents, including the solvent.

  • Container Labeling:

    • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Ensure containers are protected from physical damage and regularly inspect for leaks.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

Spill Containment and Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place the swept-up material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Method

The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[2]

Recommended Disposal Options:

  • Professional Waste Disposal Service: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[2]

  • Incineration: A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by a licensed facility.[3]

Quantitative Hazard Data Summary

While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[1]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[2]
Serious Eye Irritation Category 2AH319: Causes serious eye irritation.[1][3]
Skin Irritation Category 2H315: Causes skin irritation.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

A Start: Have 3,5-Dimethyl-4-methoxybenzoic acid waste? B Is it solid or liquid waste? A->B C Solid Waste: Collect in a labeled, compatible container. B->C Solid D Liquid Waste: Collect in a labeled, leak-proof container. B->D Liquid E Store waste in a cool, dry, well-ventilated area. C->E D->E F Is the container full or has it reached the accumulation time limit? E->F F->E No G Contact licensed hazardous waste disposal service for pickup. F->G Yes H End: Waste properly disposed. G->H

References

Essential Safety and Operational Guide for -3,5-Dimethyl-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3,5-Dimethyl-4-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent skin and eye irritation. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment
PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles.A face shield may be necessary depending on the scale of work and potential for splashing.
Hand Protection Protective gloves.Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.[1]
Respiratory Protection Dust respirator.Use in a well-ventilated area. A dust respirator is recommended, especially when handling the powder.
Skin and Body Protection Laboratory coat, protective clothing, and boots.Wear a lab coat and appropriate protective clothing. Protective boots may be required for larger quantities.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety. This involves careful preparation, handling, and post-handling procedures.

Procedural Steps for Handling
  • Preparation :

    • Ensure all necessary PPE is donned correctly before handling the chemical.

    • Work in a well-ventilated area, preferably under a local exhaust or in a chemical fume hood.[2]

    • Have all required equipment and reagents ready to minimize movement and potential spills.

  • Handling :

    • Avoid all personal contact with the chemical, including inhalation of dust.[1]

    • When weighing or transferring the solid, do so in a manner that avoids creating dust.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Wash hands and face thoroughly with soap and water after handling.[1]

    • Clean the work area and decontaminate any equipment used.

    • Launder contaminated clothing separately before reuse.[1]

Storage Plan

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Store in a cool, dark, and dry place.

  • Keep the container tightly sealed.

  • Store away from incompatible materials, such as oxidizing agents.[1]

  • Ensure containers are clearly labeled.[1]

Emergency and Disposal Plans

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Wash off immediately with plenty of water. If skin irritation occurs, seek medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
Ingestion Rinse mouth. Seek medical advice/attention if you feel unwell.
Spill and Disposal Plan

In the event of a spill, control personal contact by wearing appropriate protective clothing.[1] For dry spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[1]

Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[3] This should be done through an approved waste disposal plant.[3] Do not empty into drains.[3]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Transfer Chemical prep_workspace->handle_weigh handle_use Use in Experiment handle_weigh->handle_use post_clean Clean Workspace and Equipment handle_use->post_clean disposal Dispose of Waste via Approved Plant handle_use->disposal post_wash Wash Hands Thoroughly post_clean->post_wash storage Store in a Cool, Dry, Dark Place post_wash->storage

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.